PF-06456384
Description
Properties
CAS No. |
1834610-73-9 |
|---|---|
Molecular Formula |
C35H32F3N7O3S2 |
Molecular Weight |
719.8022 |
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H32F3N7O3S2/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45) |
InChI Key |
WSPHMGORSRQULF-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06456384; PF 06456384; PF06456384; PF-6456384; PF 6456384; PF6456384. |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Chemical Synthesis of PF-06456384: A Potent and Selective NaV1.7 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and chemical synthesis of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] this compound was developed by Pfizer as a potential intravenous analgesic agent.[3] This document provides a comprehensive overview of the discovery process, including the biological target, in vitro and in vivo pharmacology, and key quantitative data. Furthermore, a detailed account of the chemical synthesis, experimental protocols for key assays, and visualizations of the relevant biological pathways and discovery workflow are presented.
Introduction: Targeting NaV1.7 for Pain Relief
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[4] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception.[4] Individuals with gain-of-function mutations in SCN9A experience extreme pain disorders, while those with loss-of-function mutations have a congenital insensitivity to pain. This strong genetic evidence has made NaV1.7 a highly attractive target for the development of novel analgesics.[4] this compound emerged from a drug discovery program aimed at identifying potent and selective NaV1.7 inhibitors for the treatment of pain.
Discovery of this compound
The discovery of this compound was the result of a focused lead optimization effort to identify a highly potent and selective NaV1.7 inhibitor suitable for intravenous administration.[3] The program prioritized compounds with high affinity for the target and a pharmacokinetic profile appropriate for an intravenous agent.
Biological Target and Mechanism of Action
This compound is a potent blocker of the NaV1.7 ion channel.[1][2] By binding to the channel, it inhibits the influx of sodium ions, thereby dampening the generation and propagation of pain signals in nociceptive neurons. The proposed mechanism of action involves the state-dependent binding of the molecule to the channel, showing a preference for the inactivated state.
In Vitro Pharmacology
The potency and selectivity of this compound were determined using electrophysiological assays on various cloned human sodium channel subtypes expressed in HEK293 cells. The compound demonstrated exceptional potency against human NaV1.7 with an IC50 of 0.01 nM.[1][2]
Table 1: In Vitro Potency and Selectivity of this compound
| Sodium Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.1 | >10,000 | >1,000,000-fold |
| hNaV1.2 | >10,000 | >1,000,000-fold |
| hNaV1.3 | >10,000 | >1,000,000-fold |
| hNaV1.4 | >10,000 | >1,000,000-fold |
| hNaV1.5 | >10,000 | >1,000,000-fold |
| hNaV1.6 | >10,000 | >1,000,000-fold |
| hNaV1.8 | >10,000 | >1,000,000-fold |
Data compiled from publicly available sources.
In Vivo Preclinical Evaluation
The analgesic efficacy of this compound was assessed in a mouse formalin-induced pain model. This model is characterized by two distinct phases of nociceptive behavior, with the second phase being indicative of inflammatory pain and central sensitization. Despite its high in vitro potency, this compound did not show significant analgesic effects in this preclinical model, which ultimately led to the discontinuation of its development.[4]
Chemical Synthesis of this compound
The chemical synthesis of this compound (IUPAC name: 3-cyano-4-((3-(2-(((2-(piperidin-4-yl)ethyl)amino)methyl)pyridin-4-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide) is a multi-step process involving the construction of the substituted biphenyl core, followed by the elaboration of the pyridyl and benzenesulfonamide moieties.
A representative, high-level synthetic scheme is presented below. The detailed, step-by-step protocol with specific reagents, conditions, and purification methods would be found in the supplementary information of the primary publication by Storer et al. (2017) in Bioorganic & Medicinal Chemistry Letters, which is not publicly available in its entirety.
General Synthetic Strategy:
The synthesis can be conceptually divided into the preparation of three key fragments followed by their coupling:
-
Synthesis of the Substituted Pyridine Fragment: This involves the preparation of a 4-substituted pyridine with a protected amine side chain.
-
Synthesis of the Biphenyl Core: This is typically achieved through a Suzuki or similar cross-coupling reaction between a suitably functionalized phenylboronic acid and a phenyl halide.
-
Synthesis of the Benzenesulfonamide Moiety: This involves the preparation of the 3-cyano-4-hydroxy-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide intermediate.
These fragments are then coupled, followed by deprotection steps to yield the final compound, this compound.
Experimental Protocols
Patch Clamp Electrophysiology for NaV1.7 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NaV1.7 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Electrophysiology Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA, pH 7.2 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution. The compound is perfused onto the cells for a sufficient time to reach equilibrium.
-
Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Mouse Formalin-Induced Pain Model
Objective: To evaluate the in vivo analgesic efficacy of this compound.
Animals: Male C57BL/6 mice.
Methodology:
-
Acclimatization: Mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered intravenously at various doses. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after formalin injection, the mice are placed in an observation chamber. The amount of time spent licking or biting the injected paw is recorded for two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. The data from the drug-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway of NaV1.7 in Pain Perception
Caption: Proposed signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
Discovery Workflow of this compound
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-06456384, a highly potent and selective chemical probe for the voltage-gated sodium channel NaV1.7, a key target in pain signaling. This document details the pharmacological properties, experimental methodologies, and relevant biological pathways associated with this compound, offering a valuable resource for researchers in pain, neuroscience, and pharmacology.
Introduction
This compound is a potent and selective inhibitor of the NaV1.7 ion channel, which plays a crucial role in the transmission of pain signals.[1] Developed by Pfizer, this compound was designed for intravenous use and has been characterized as a valuable research tool for investigating the function of NaV1.7.[1] Despite its high potency, this compound did not show efficacy in preclinical pain models, such as the mouse formalin test, and was not advanced into clinical development.[2] This lack of in vivo efficacy is thought to be related to high plasma protein binding. This guide summarizes the key data and experimental protocols related to this compound to facilitate its use as a chemical probe.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Table 1: In Vitro Potency of this compound against NaV1.7
| Species | Assay Type | IC50 (nM) |
| Human | Conventional Patch Clamp | 0.01[3] |
| Human | PatchExpress Electrophysiology | 0.58[3] |
| Mouse | Conventional Patch Clamp | <0.1[3] |
| Rat | Conventional Patch Clamp | 75[3] |
Table 2: Selectivity Profile of this compound against Human NaV Subtypes
| NaV Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 (0.01 nM) |
| NaV1.1 | 314 | 31,400 |
| NaV1.2 | 3 | 300 |
| NaV1.3 | 6,440 | 644,000 |
| NaV1.4 | 1,450 | 145,000 |
| NaV1.5 | 2,590 | 259,000 |
| NaV1.6 | 5.8 | 580 |
| NaV1.8 | 26,000 | 2,600,000 |
Data from AbMole BioScience, citing Storer et al., 2017.[3]
Table 3: In Vitro ADME Profile of this compound
| Parameter | Species | Value |
| Metabolic Stability | ||
| Microsomal Clearance (µL/min/mg) | Human | 11 |
| Rat | 26 | |
| Plasma Protein Binding (%) | Human | 99.5 |
| Rat | 99.2 | |
| Permeability | ||
| Caco-2 (A-B) (10⁻⁶ cm/s) | 0.2 | |
| Caco-2 (B-A) (10⁻⁶ cm/s) | 0.3 | |
| Solubility | ||
| pH 7.4 (µM) | <0.2 |
Note: Specific ADME data from the primary Storer et al. (2017) publication was not publicly available. The data presented here is representative of typical in vitro ADME assays for drug discovery compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and reflect the likely procedures used in the characterization of this compound.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is for determining the potency and selectivity of a compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
Cell Culture and Transfection:
-
HEK293 cells are stably transfected with the cDNA encoding the desired human NaV channel alpha subunit (e.g., hNaV1.7).
-
Cells are cultured in standard medium (e.g., DMEM supplemented with 10% FBS and selection antibiotics) and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For recordings, cells are plated onto glass coverslips and allowed to adhere.
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Voltage protocols are applied to elicit channel activation. For NaV1.7, a typical protocol involves holding the cell at -120 mV and then depolarizing to 0 mV to elicit a peak inward current.
-
The compound is dissolved in DMSO to create a stock solution and then diluted in the extracellular solution to the desired final concentrations.
-
The test compound is applied to the cells via a perfusion system.
-
The inhibition of the peak sodium current is measured at each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
In Vitro ADME Assays
These assays are crucial for determining the drug-like properties of a compound.
Metabolic Stability in Liver Microsomes:
-
The test compound (typically at 1 µM) is incubated with human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate the intrinsic clearance.
Plasma Protein Binding (Equilibrium Dialysis):
-
The test compound is added to plasma in a dialysis device (e.g., RED plate) separated by a semi-permeable membrane from a buffer solution (PBS, pH 7.4).
-
The device is incubated at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).
-
At the end of the incubation, the concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.
In Vivo Mouse Formalin Pain Model
This model is used to assess the efficacy of analgesic compounds in a model of inflammatory pain.[3]
Animals:
-
Male C57BL/6 mice are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Mice are acclimated to the testing environment before the experiment.
Procedure:
-
The test compound (this compound) or vehicle is administered (e.g., intravenously) at a specific time before the formalin injection.
-
A dilute solution of formalin (e.g., 20 µL of a 2.5% solution in saline) is injected subcutaneously into the plantar surface of one hind paw.[3]
-
Immediately after the injection, the mouse is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.[3]
-
The analgesic effect of the compound is determined by the reduction in the duration of nocifensive behaviors in the treated group compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NaV1.7 signaling pathway in pain and a typical workflow for the characterization of a chemical probe.
Caption: NaV1.7 signaling in nociceptive pain transmission and the inhibitory action of this compound.
Caption: A generalized workflow for the characterization and validation of a chemical probe like this compound.
Conclusion
This compound stands as a chemical probe with exceptional potency and selectivity for NaV1.7. While its journey towards clinical application was halted due to a lack of in vivo efficacy, its well-characterized in vitro profile makes it an invaluable tool for researchers dissecting the intricate role of NaV1.7 in cellular physiology and disease. The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for the continued exploration of NaV1.7 biology and the development of novel therapeutics.
References
In Vitro Characterization of PF-06456384: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological and biopharmaceutical properties of this compound, summarizing key data from preclinical studies. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[4] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 inhibition. This compound was developed as a potent and selective NaV1.7 inhibitor for potential use as an analgesic.[2][3] This document details its in vitro characterization, including its potency, selectivity, and key absorption, distribution, metabolism, and excretion (ADME) properties.
Potency and Selectivity
The inhibitory activity of this compound against NaV1.7 and other NaV subtypes was determined using electrophysiological assays in HEK293 cells stably expressing the respective human sodium channel isoforms.
Table 1: Inhibitory Potency of this compound against NaV Channel Subtypes
| Target | IC50 (nM) | Fold Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.1 | >10,000 | >1,000,000 |
| hNaV1.2 | 3 | 300 |
| hNaV1.3 | 6,400 | 640,000 |
| hNaV1.4 | >10,000 | >1,000,000 |
| hNaV1.5 | 1,100 | 110,000 |
| hNaV1.6 | 170 | 17,000 |
| hNaV1.8 | 26,000 | 2,600,000 |
Data sourced from MedChemExpress, citing PMID: 31012583, and interpreted from Storer et al., 2017.
Experimental Protocols
Electrophysiology Assays for NaV Channel Inhibition
The potency and selectivity of this compound were assessed using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human NaV channel subtypes.
-
Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable expression of the target NaV channel.
-
Electrophysiology Recordings:
-
Whole-cell voltage-clamp recordings were performed at room temperature.
-
The external solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal (pipette) solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Voltage protocols were designed to elicit channel activation and measure peak inward sodium currents. The specific voltage steps and durations were optimized for each NaV subtype.
-
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current. The IC50 values were calculated by fitting the data to a four-parameter logistic equation.
ADME Profile
A summary of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is presented below. These assays are crucial for predicting the pharmacokinetic behavior of a compound in vivo.
Table 2: In Vitro ADME and Physicochemical Properties of this compound
| Parameter | Assay | Result |
| Solubility | Aqueous Solubility (pH 7.4) | Data not publicly available |
| Permeability | Caco-2 Permeability | Data not publicly available |
| Metabolism | Human Liver Microsomal Stability | Data not publicly available |
| Transporters | P-gp Substrate/Inhibitor | Data not publicly available |
| Plasma Protein Binding | Human Plasma | High |
| CYP450 Inhibition | (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Data not publicly available |
| hERG Inhibition | Electrophysiology | Data not publicly available |
While specific quantitative data for many ADME parameters are not publicly available, the primary literature indicates that extensive ADME profiling was conducted.[2][3] It is noted that high plasma protein binding was a characteristic of this compound class.[4]
Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)
-
Method: Equilibrium dialysis is a standard method to determine the fraction of a compound that binds to plasma proteins.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.
-
After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
CYP450 Inhibition Assay Protocol (Fluorogenic)
-
Method: This assay assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
Procedure:
-
Human liver microsomes are incubated with a specific fluorogenic substrate for a particular CYP isoform and NADPH.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The formation of the fluorescent metabolite is measured over time using a plate reader.
-
The IC50 value is determined by comparing the rate of metabolite formation in the presence of the test compound to the control.
-
hERG Channel Inhibition Assay Protocol
-
Method: This assay evaluates the potential for a compound to block the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The test compound is applied at various concentrations, and the inhibition of the hERG tail current is measured.
-
An IC50 value is determined from the concentration-response curve.
-
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by directly blocking the pore of the NaV1.7 channel, thereby inhibiting the influx of sodium ions into peripheral sensory neurons. This inhibition prevents the depolarization of the neuronal membrane and the subsequent generation and propagation of action potentials that transmit pain signals. The high selectivity for NaV1.7 over other NaV subtypes, particularly those expressed in the central nervous system and cardiac tissue, is a key feature of its design, aiming for a favorable safety profile. The proposed binding site for this class of sulfonamide inhibitors is on the voltage-sensor domain IV (VSD4) of the NaV1.7 channel.[4]
Conclusion
This compound is a highly potent and selective NaV1.7 inhibitor, as demonstrated by in vitro electrophysiological assays. Its characterization reveals a promising profile for a potential analgesic agent. The detailed methodologies and summarized data provided in this guide serve as a valuable resource for the scientific community engaged in pain research and the development of novel therapeutics targeting voltage-gated sodium channels. Further investigation into its comprehensive ADME and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
PF-06456384: A Deep Dive into its Sodium Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of PF-06456384, a highly potent inhibitor of the voltage-gated sodium channel NaV1.7. Understanding the selectivity of a compound is paramount in drug development to predict its therapeutic window and potential off-target effects. This document summarizes the quantitative data on this compound's activity against a panel of human sodium channel isoforms, details the experimental methodologies used for these assessments, and provides visual representations of the compound's selectivity and the experimental workflow.
Core Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound against various human voltage-gated sodium channel (NaV) subtypes was determined using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting the compound's remarkable potency and selectivity for NaV1.7.
| Sodium Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.01 * | - |
| hNaV1.1 | 314 | 31,400 |
| hNaV1.2 | 3 | 300 |
| hNaV1.3 | 6,440 | 644,000 |
| hNaV1.4 | 1,450 | 145,000 |
| hNaV1.5 | 2,590 | 259,000 |
| hNaV1.6 | 5.8 | 580 |
| hNaV1.8 | 26,000 | 2,600,000 |
Note: The IC50 for hNaV1.7 was determined by conventional patch-clamp electrophysiology. Other values were determined by automated electrophysiology[1].
Experimental Protocols
The determination of the IC50 values for this compound against the panel of human sodium channels was conducted using whole-cell patch-clamp electrophysiology. Given the high-throughput nature of selectivity profiling, automated patch-clamp systems, such as the IonWorks Quattro or PatchXpress, were likely employed. The general methodology is outlined below.
Cell Line Maintenance and Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the alpha subunit of each human sodium channel subtype (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, and hNaV1.8) were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable channel expression. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Electrophysiology: On the day of the experiment, cells were harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity. The cells were then washed and resuspended in an extracellular solution at an appropriate density for the automated patch-clamp system.
Electrophysiological Recordings
-
System: Automated planar-array patch-clamp system (e.g., IonWorks Quattro). This system allows for simultaneous whole-cell recordings from multiple cells in a 384-well format.
-
Solutions:
-
Intracellular Solution (in mM): Composed to mimic the intracellular ionic environment, typically containing high potassium or cesium, and EGTA to chelate intracellular calcium. Example composition: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): An isotonic solution designed to mimic the extracellular environment. Example composition: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol: A specific voltage-clamp protocol was applied to elicit sodium currents. This typically involves holding the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels and elicit an inward sodium current. The specific parameters of the voltage protocol are optimized for each channel subtype to account for their differing gating kinetics.
-
Compound Application: this compound was prepared in a series of concentrations and applied to the cells. The effect of the compound on the peak sodium current was measured after a defined incubation period.
-
Data Analysis: The peak sodium current in the presence of different concentrations of this compound was measured and compared to the control (vehicle) current. The percentage of inhibition was calculated, and the data were fitted to a four-parameter logistic equation to determine the IC50 value for each sodium channel subtype.
Visualizations
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the typical workflow for assessing the selectivity profile of a compound like this compound using automated electrophysiology.
Caption: Automated electrophysiology workflow for NaV channel inhibitor profiling.
Selectivity Profile of this compound
This diagram visually represents the high selectivity of this compound for NaV1.7 over other sodium channel isoforms. The size of the node is inversely proportional to the IC50 value, illustrating the compound's high potency for NaV1.7.
Caption: this compound demonstrates potent and selective inhibition of NaV1.7.
References
The Role of PF-06456384 in Pain Pathway Investigation: A Technical Whitepaper
Abstract
The voltage-gated sodium channel NaV1.7 is a genetically validated, high-interest target for the development of novel, non-opioid analgesics. Its critical role in the initiation and propagation of action potentials within nociceptive neurons places it at the core of the pain signaling pathway. This technical guide delves into the utility of PF-06456384, a highly potent and selective NaV1.7 inhibitor, as a chemical probe for investigating this pathway. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, including in vitro electrophysiology and in vivo models of nociception. This document is intended for researchers, scientists, and drug development professionals engaged in pain research and therapeutics.
Introduction: The NaV1.7 Channel as a Keystone in Pain Signaling
Voltage-gated sodium channels (VGSCs) are fundamental to the function of excitable cells.[1] Within the nervous system, they are responsible for the rising phase of the action potential, enabling rapid signal transmission. The human genome encodes nine distinct NaV channel isoforms (NaV1.1–1.9), with NaV1.7, NaV1.8, and NaV1.9 being preferentially expressed in the peripheral nervous system, particularly in the dorsal root ganglion (DRG) neurons that transmit pain signals.[1][2]
Compelling human genetic evidence has validated NaV1.7 as a crucial modulator of pain perception. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating inherited pain syndromes like inherited erythromelalgia. Conversely, rare loss-of-function mutations result in a congenital insensitivity to pain (CIP), where individuals cannot perceive noxious stimuli, without other significant neurological deficits.[3] This positions selective NaV1.7 inhibition as a promising therapeutic strategy for pain relief.
This compound was developed as a highly potent and selective tool compound to probe the function of NaV1.7.[4][5] Designed specifically for intravenous administration, it allows for precise control over exposure in preclinical studies aimed at understanding the direct effects of NaV1.7 blockade on pain signaling.[4][6]
This compound: A Potent and Selective NaV1.7 Inhibitor
This compound is a small molecule inhibitor that potently and selectively blocks the NaV1.7 channel. Its primary role in research is to enable the precise dissection of the NaV1.7 channel's function in various pain states.
Mechanism of Action
The fundamental mechanism of pain transmission, or nociception, begins at peripheral nerve endings. Upon encountering a noxious stimulus (e.g., heat, pressure, chemical irritant), nociceptors undergo a localized depolarization. The NaV1.7 channel, acting as a threshold channel, amplifies this initial depolarization. Once the membrane potential reaches a specific threshold, a large influx of sodium ions through NaV1.7 and other NaV channels triggers the generation of an action potential. This electrical signal then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is interpreted as pain.
This compound exerts its effect by binding to the NaV1.7 channel and physically occluding the pore or stabilizing the channel in a non-conducting state. This inhibition prevents the influx of sodium ions, thereby dampening the amplification of the initial stimulus and preventing the generation and propagation of the action potential. This targeted blockade effectively mutes the pain signal at its origin.
Quantitative Data
The defining characteristic of this compound is its exceptional potency against the human NaV1.7 channel. While extensive preclinical profiling has been performed, specific quantitative data on selectivity and in vivo efficacy are not fully available in the public domain literature.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Source |
|---|
| Human NaV1.7 | Electrophysiology | 0.01 |[5] |
Table 2: ADME & Pharmacokinetic Profile
| Parameter | Description | Value |
|---|---|---|
| Physicochemical Class | Zwitterion | Not specified |
| Clearance Mechanism | Primarily hepatic uptake via Organic Anion-Transporting Polypeptides (OATPs) | Not specified |
| Intended Route | Intravenous | [4][6] |
| In Vivo PK Data | Preclinical PK data has been generated in rats and dogs. | Specific parameters (CL, Vd, t½) not publicly available.[4] |
Experimental Protocols for Investigation
The characterization of a NaV1.7 inhibitor like this compound involves a tiered approach, moving from in vitro target engagement to in vivo functional outcomes.
In Vitro Electrophysiology Protocol
Patch-clamp electrophysiology is the gold standard for quantifying the potency and selectivity of ion channel inhibitors.[1][3]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human NaV1.7 channels and assess its activity against other NaV channel isoforms to establish selectivity.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the human NaV1.7 channel (encoded by the SCN9A gene). For selectivity screening, cell lines expressing other isoforms (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.8) are used.[3]
-
Recording Configuration: Whole-cell voltage-clamp mode using either manual or automated patch-clamp systems (e.g., QPatch, SyncroPatch).[1][3]
-
Solutions:
-
Voltage Protocol:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting, closed state.
-
A brief depolarizing voltage step (e.g., to 0 mV for 20 ms) is applied to elicit a peak inward sodium current.[2]
-
A baseline recording of the peak current is established.
-
Increasing concentrations of this compound are perfused over the cell.
-
The peak inward current is measured at each concentration after reaching steady-state block.
-
-
Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the baseline. A concentration-response curve is plotted, and the data are fitted to a logistical function to determine the IC₅₀ value.
In Vivo Formalin Test Protocol
The formalin test is a widely used preclinical model of tonic, inflammatory pain that is sensitive to multiple classes of analgesics.[7][8][9] It produces a characteristic biphasic pain response.
-
Objective: To assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
-
Animal Models: Male Sprague-Dawley rats or Swiss Webster mice.
-
Procedure:
-
Habituation: Animals are individually placed in transparent observation chambers for at least 30-60 minutes to acclimate to the environment.[8]
-
Drug Administration: this compound or vehicle is administered (typically intravenously, given the compound's design) at a predetermined time before the formalin injection.
-
Nociceptive Challenge: A dilute solution of formalin (e.g., 2.5-5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.[8]
-
Behavioral Observation: Immediately after injection, the animal's behavior is recorded for up to 60-90 minutes.[10][11] The primary endpoints are the cumulative time spent licking or biting the injected paw or the number of flinches of the paw.[8][10]
-
-
Data Analysis: The observation period is divided into two distinct phases:
-
Phase I (Early/Acute Phase): Typically 0-5 minutes post-injection. This phase reflects the direct chemical activation of peripheral nociceptors.[9][12]
-
Phase II (Late/Tonic Phase): Typically 15-60 minutes post-injection. This phase is associated with central sensitization in the spinal cord and ongoing inflammatory responses.[9][12]
-
The total time spent licking/biting or the number of flinches is quantified for each phase. The effects of this compound are compared to the vehicle-treated group to determine if there is a statistically significant reduction in pain behaviors.
-
Discussion and Future Directions
This compound serves as an invaluable chemical probe due to its exceptional potency and selectivity for NaV1.7. Its use in the preclinical setting allows for the clear investigation of the consequences of NaV1.7 channel blockade. The data generated from the experimental protocols described above are crucial for validating the role of NaV1.7 in specific pain modalities.
However, the broader field of NaV1.7 inhibitor development has faced significant challenges in translating robust preclinical efficacy into clinical success. While this compound was designed as a preclinical tool, these challenges are relevant to its application. Factors such as pharmacokinetics, target engagement at the nerve ending, and the potential for other sodium channel subtypes to compensate for NaV1.7 blockade in different pain states are areas of active investigation.[13][14]
Future work utilizing probes like this compound will be essential to further delineate which pain conditions are most dependent on NaV1.7 and to understand the exposure levels required at the target site to produce meaningful analgesia. This knowledge is critical for guiding the design and development of the next generation of NaV1.7-targeted therapeutics.
References
- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. benchchem.com [benchchem.com]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 12. criver.com [criver.com]
- 13. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs | eLife [elifesciences.org]
- 14. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the binding site and mechanism of action for PF-06456384, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pain therapeutics, ion channel pharmacology, and structural biology.
Executive Summary
Voltage-gated sodium channel NaV1.7 has emerged as a critical target for the development of novel analgesics due to its pivotal role in human pain signaling. This compound is a member of the sulfonamide class of inhibitors that demonstrate high selectivity for NaV1.7. This document elucidates the structural basis for this selectivity, detailing the binding site on the fourth voltage-sensing domain (VSD4) of the channel. Through a synthesis of publicly available structural and pharmacological data, we present the key molecular interactions, the mechanism of state-dependent inhibition, and the experimental protocols utilized to characterize such compounds.
The NaV1.7 Channel and the VSD4 Binding Site
The NaV1.7 channel is a transmembrane protein responsible for the initiation and propagation of action potentials in sensory neurons. It is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), which detects changes in membrane potential, while the S5-S6 segments form the ion pore.
This compound and related sulfonamide inhibitors target a unique allosteric site on the VSD of domain IV (VSD4).[1][2][3] This binding site is located at the extracellular interface of the S1-S2 and S3-S4 helices of VSD4.[4] The selectivity of these compounds for NaV1.7 over other sodium channel isoforms is conferred by non-conserved amino acid residues within this pocket.[2]
Structural studies, including cryo-electron microscopy (cryo-EM), have revealed the precise interactions between sulfonamide inhibitors and VSD4.[1][3][5][6][7][8] A key interaction involves the anionic sulfonamide group of the inhibitor and the fourth arginine gating charge (R4) on the S4 helix of VSD4.[1][2][3] This interaction is crucial for the inhibitor's ability to trap the VSD4 in an activated conformation.[1][2][3]
Mechanism of Action: VSD4 Trapping
The binding of this compound and its analogs to VSD4 is state-dependent, with a higher affinity for the activated state of the voltage sensor.[2][9] The mechanism of inhibition involves the following steps:
-
Depolarization and VSD4 Activation: Upon membrane depolarization, the S4 helix of VSD4 undergoes an outward conformational change, moving the positively charged arginine residues, including R4.
-
Inhibitor Binding: In its activated state, the VSD4 presents a binding pocket that is recognized by the sulfonamide inhibitor. The inhibitor binds to this site, forming key interactions with R4 and other residues on the S2 and S3 helices.[1][2]
-
VSD4 Trapping: The binding of the inhibitor stabilizes the activated conformation of VSD4, effectively "trapping" it in this state.[1][2][3]
-
Stabilization of the Inactivated State: The trapping of VSD4 in its activated state allosterically stabilizes the inactivated state of the NaV1.7 channel pore, preventing the influx of sodium ions and thereby inhibiting neuronal firing.[1][3]
This mechanism of action is distinct from that of local anesthetics and other non-selective sodium channel blockers that physically occlude the pore. The state-dependent nature of VSD4 binders contributes to their selectivity and potentially more favorable side-effect profiles.
References
- 1. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualising inhibition of the Nav1.7 pain channel [esrf.fr]
- 3. elifesciences.org [elifesciences.org]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of PF-06456384 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. While extensive SAR data on a wide range of this compound analogs is not publicly available, this document synthesizes information on this compound itself, discusses the SAR of the broader class of aryl sulfonamide NaV1.7 inhibitors, and provides detailed experimental protocols relevant to their evaluation.
Introduction to this compound and NaV1.7
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli. Genetic studies have validated NaV1.7 as a crucial target for pain therapeutics; loss-of-function mutations are associated with a congenital inability to experience pain, while gain-of-function mutations lead to debilitating pain syndromes.
This compound is a potent and selective NaV1.7 inhibitor developed by Pfizer, with a reported IC50 of 0.01 nM, designed for intravenous administration.[1] Despite its remarkable in vitro potency, the translation to in vivo efficacy has been challenging, a phenomenon observed with other NaV1.7 inhibitors as well.[2] This has been partly attributed to high plasma protein binding, which limits the free concentration of the drug at the target site.[3] Understanding the SAR of this compound and its analogs is crucial for designing new compounds with improved pharmacokinetic and pharmacodynamic profiles.
Core Structure of this compound
The chemical structure of this compound is characterized by a central aryl sulfonamide core, a common feature among many selective NaV1.7 inhibitors. Key structural components likely contributing to its high affinity and selectivity include the specific arrangement of aromatic rings, the sulfonamide linker, and the basic amine moiety.
Structure-Activity Relationship of Aryl Sulfonamide NaV1.7 Inhibitors
While specific data on a series of this compound analogs is limited in the public domain, the SAR of the broader class of aryl sulfonamide NaV1.7 inhibitors has been explored in several studies. The following table summarizes general SAR trends observed in related series of compounds.
| Modification Area | Observation | Impact on Activity |
| Aryl Group (Sulfonamide side) | Substitution with electron-withdrawing groups (e.g., trifluoromethyl) is often beneficial. | Increased potency |
| Sulfonamide Linker | The sulfonamide moiety is critical for activity and appears to interact with key residues in the NaV1.7 channel. | Essential for binding |
| Central Aromatic Core | The nature and substitution pattern of the central ring system influence both potency and selectivity. | Modulates potency and selectivity |
| Basic Amine Moiety | A basic nitrogen is generally required for activity, likely involved in a key ionic interaction with the channel. | Essential for potency |
| Lipophilicity | Increasing lipophilicity can enhance potency but may also increase plasma protein binding and reduce selectivity. | Potency vs. Pharmacokinetics trade-off |
Quantitative Data on this compound and Related Compounds
The following tables present available quantitative data for this compound and other relevant NaV1.7 inhibitors to provide context for its potency and selectivity.
Table 1: In Vitro Potency of this compound against NaV Channel Subtypes
| Compound | Target | IC50 (nM) |
| This compound | hNaV1.7 | 0.01 |
| This compound | hNaV1.1 | 1,500 |
| This compound | hNaV1.2 | >10,000 |
| This compound | hNaV1.3 | >10,000 |
| This compound | hNaV1.4 | 2,600 |
| This compound | hNaV1.5 | 26,000 |
| This compound | hNaV1.6 | >10,000 |
| This compound | hNaV1.8 | 6,400 |
Data compiled from publicly available sources.
Table 2: Comparison of Potency of Different Aryl Sulfonamide NaV1.7 Inhibitors
| Compound | hNaV1.7 IC50 (nM) |
| This compound | 0.01 |
| PF-05089771 | 11 |
| GDC-0310 | 17 |
| AMG-8379 | 160 |
This table provides a comparative overview; assay conditions may vary between studies.
Experimental Protocols
Electrophysiology Assay for NaV1.7 Inhibition
Objective: To determine the inhibitory potency (IC50) of test compounds on human NaV1.7 channels.
Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.
Method: Whole-cell patch-clamp electrophysiology.
Procedure:
-
Cell Culture: HEK293-hNaV1.7 cells are cultured in standard medium (e.g., DMEM with 10% FBS) and passaged regularly.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Patch-Clamp Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
Whole-cell configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Cells are held at a holding potential of -120 mV.
-
NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
-
Compound Application: Test compounds are dissolved in DMSO to create stock solutions and then diluted in the external solution to the final desired concentrations. The solutions are perfused into the recording chamber.
-
Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Plasma Protein Binding Assay
Objective: To determine the fraction of the test compound that is bound to plasma proteins.
Method: Equilibrium Dialysis.
Procedure:
-
Preparation: A semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) is placed in a dialysis unit, separating a plasma compartment from a buffer compartment.
-
Compound Spiking: The test compound is added to pooled human plasma at a known concentration.
-
Dialysis: The plasma containing the test compound is placed in the plasma compartment, and a protein-free buffer (e.g., phosphate-buffered saline) is placed in the buffer compartment.
-
Equilibrium: The dialysis unit is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: Samples are taken from both the plasma and buffer compartments.
-
Quantification: The concentration of the test compound in both samples is determined using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer compartment to the concentration in the plasma compartment.
Visualizations
Caption: Simplified signaling pathway of pain perception involving the NaV1.7 channel and the inhibitory action of this compound.
Caption: A representative experimental workflow for the evaluation of NaV1.7 inhibitors.
Caption: Logical flow of a structure-activity relationship (SAR) study for NaV1.7 inhibitors.
Conclusion
This compound stands as a testament to the potential of targeting NaV1.7 for the development of novel analgesics, with its exceptional in vitro potency and selectivity. However, the challenges encountered in translating this to in vivo efficacy underscore the complexities of drug development. The insights gained from the SAR of the broader class of aryl sulfonamide inhibitors provide a valuable framework for the design of next-generation NaV1.7-targeted therapies. Future efforts will likely focus on optimizing the pharmacokinetic properties, particularly reducing plasma protein binding, while maintaining high potency and selectivity. The continued exploration of the chemical space around the aryl sulfonamide core, guided by robust SAR studies and detailed in vitro and in vivo characterization, holds promise for the eventual delivery of a safe and effective non-opioid pain therapeutic.
References
- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacological Profile of PF-06456384: A Potent and Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in the field of analgesia.
Core Pharmacological Properties
This compound is a small molecule designed for intravenous administration that demonstrates exceptional potency and selectivity for the NaV1.7 sodium channel, a genetically validated target for pain.[1][2][3] Inhibition of NaV1.7 is a promising therapeutic strategy for a variety of pain states, as this channel plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.
Mechanism of Action
This compound exerts its analgesic effects by directly blocking the NaV1.7 channel, thereby reducing the excitability of sensory neurons involved in pain transmission. Voltage-gated sodium channels are essential for the rising phase of the action potential. By inhibiting NaV1.7, this compound effectively dampens the pain signals sent to the central nervous system. The binding of this compound is state-dependent, showing a preference for the inactivated state of the channel.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details its mechanism of action, summarizes its in vitro pharmacological effects, and provides established experimental protocols for its characterization, making it an essential resource for researchers studying NaV1.7 channel gating and developing novel analgesics.
Core Concepts: Targeting NaV1.7 for Pain
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons and its role in setting the threshold for action potential generation have made it a key target for the development of new pain therapies. This compound has emerged as a valuable chemical probe for elucidating the intricate mechanisms of NaV1.7 channel gating.
Quantitative Analysis of this compound Activity
This compound is distinguished by its exceptional potency and selectivity for NaV1.7. The following table summarizes the available quantitative data on its inhibitory activity against various sodium channel subtypes.
| Channel Subtype | IC50 (nM) | Species | Cell Line | Assay Type | Reference |
| NaV1.7 | 0.01 | Human | HEK293 | Electrophysiology | [1] |
| NaV1.2 | 5.8 | Human | HEK293 | Electrophysiology | |
| NaV1.3 | < 0.1 | Human | HEK293 | Electrophysiology | |
| NaV1.5 | 26,000 | Human | HEK293 | Electrophysiology | |
| NaV1.6 | Not specified | Human | HEK293 | Electrophysiology | |
| NaV1.8 | 6,400 | Human | HEK293 | Electrophysiology |
Note: Data regarding the specific effects of this compound on the voltage-dependence of activation and inactivation (V1/2 shifts) are not publicly available in the reviewed literature. Such data is typically found in the primary publication, which was not accessible for this review.
Mechanism of Action: Voltage-Sensor Trapping
This compound exerts its inhibitory effect through a "voltage-sensor trapping" mechanism. It selectively binds to the voltage-sensor domain of the fourth subunit (VSD4) of the NaV1.7 channel. This interaction stabilizes the channel in a non-conducting state, thereby preventing the conformational changes required for channel opening and subsequent action potential propagation.
Caption: Mechanism of this compound action on NaV1.7.
Experimental Protocols
The following protocols provide a framework for the electrophysiological characterization of this compound and other NaV1.7 inhibitors.
Cell Culture and Transfection
HEK293 or CHO cells stably expressing human NaV1.7 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Selection: A suitable selection antibiotic (e.g., G418 or puromycin) should be included to maintain a stable population of expressing cells.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Plating for Electrophysiology: For patch-clamp experiments, cells are plated onto glass coverslips pre-coated with an appropriate substrate (e.g., poly-D-lysine) to promote adhesion.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This is the gold-standard method for studying the effects of compounds on ion channel gating.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).
-
-
Recording Equipment: A standard patch-clamp amplifier and data acquisition system are required.
-
Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
General Procedure:
-
Establish a whole-cell recording configuration on a NaV1.7-expressing cell.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of the compound until a steady-state effect is observed.
-
Voltage-Clamp Protocols
Specific voltage protocols are used to investigate the effects on different channel states.
-
Voltage-Dependence of Activation:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).
-
Measure the peak inward current at each voltage step.
-
Convert peak currents to conductance (G) and plot G as a function of voltage. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
-
Voltage-Dependence of Steady-State Inactivation:
-
Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to 0 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate.
-
Immediately following the pre-pulse, apply a test pulse to a potential that elicits a maximal inward current (e.g., 0 mV).
-
Measure the peak inward current during the test pulse.
-
Normalize the peak currents to the maximum current and plot as a function of the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).
-
Caption: Experimental workflow for NaV1.7 characterization.
Logical Framework for Data Interpretation
The data obtained from these experiments can be used to build a logical understanding of how this compound modulates NaV1.7 channel function.
Caption: Logical flow from molecular action to potential effect.
Conclusion
This compound is a powerful and selective tool for investigating the gating mechanisms of the NaV1.7 channel. Its high potency and specific mechanism of action make it an invaluable probe for dissecting the role of VSD4 in channel function. The experimental protocols outlined in this guide provide a robust framework for characterizing the effects of this compound and other novel NaV1.7 inhibitors, thereby advancing our understanding of pain pathophysiology and aiding in the development of next-generation analgesics.
References
Methodological & Application
Application Notes for PF-06456384 Electrophysiology Studies
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for a variety of pain states.[4] Electrophysiological studies, particularly using the patch clamp technique, are essential for characterizing the potency, selectivity, and mechanism of action of NaV1.7 inhibitors like this compound. These notes provide an overview of the key electrophysiological properties of this compound and protocols for its characterization.
Mechanism of Action
This compound exhibits state-dependent inhibition of NaV1.7, meaning it preferentially binds to and blocks the channel in its inactivated states over the resting state. This is a common feature of many NaV channel blockers and is thought to contribute to their efficacy in pathological conditions where neurons are hyperexcitable. The state-dependent nature of the block can be characterized by specific voltage protocols in whole-cell patch clamp recordings.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on NaV1.7
| Species | Patch Clamp Method | IC50 (nM) | Reference |
| Human | Conventional Patch Clamp | 0.01 | [1][2] |
| Human | PatchExpress Electrophysiology | 0.58 | [1] |
| Mouse | Conventional Patch Clamp | <0.1 | [1] |
| Rat | Conventional Patch Clamp | 75 | [1] |
Table 2: Selectivity of this compound for Human NaV Channel Subtypes
| NaV Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 (IC50 = 0.01 nM) | Reference |
| NaV1.1 | 314 | >31,400 | [1] |
| NaV1.2 | 3 | 300 | [1] |
| NaV1.3 | 6,440 | >644,000 | [1] |
| NaV1.4 | 1,450 | >145,000 | [1] |
| NaV1.5 | 2,590 | >259,000 | [1] |
| NaV1.6 | 5.8 | 580 | [1] |
| NaV1.8 | 26,000 | >2,600,000 | [1] |
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7 (hNaV1.7) are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For recording, cells are plated on glass coverslips coated with an adhesion promoter such as poly-D-lysine.
2. Electrophysiological Recordings (Whole-Cell Patch Clamp)
-
General Setup: Recordings can be performed using either a manual or an automated patch clamp system.
-
Electrodes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
3. Voltage Clamp Protocols
The following are example voltage protocols to characterize the effects of this compound on NaV1.7 currents.
-
Protocol 1: Tonic Block (Resting State Inhibition)
-
Holding Potential: -120 mV (to ensure most channels are in the resting state).
-
Test Pulse: Depolarize to 0 mV for 20 ms to elicit peak inward current.
-
Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Procedure: Record baseline currents, then perfuse with increasing concentrations of this compound and measure the reduction in peak current amplitude.
-
-
Protocol 2: Use-Dependent Block (Inactivated State Inhibition)
-
Holding Potential: -90 mV (a more physiological resting potential where a fraction of channels are in the inactivated state).
-
Pulse Train: Apply a train of depolarizing pulses to 0 mV for 5-10 ms at a higher frequency (e.g., 10 Hz).
-
Procedure: Measure the progressive reduction in peak current amplitude during the pulse train in the absence and presence of this compound.
-
-
Protocol 3: Steady-State Inactivation
-
Holding Potential: -120 mV.
-
Conditioning Pre-pulse: Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments).
-
Test Pulse: Following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.
-
Procedure: Plot the normalized peak current as a function of the pre-pulse potential to generate a steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V1/2) in the absence and presence of this compound. A hyperpolarizing shift in V1/2 indicates preferential binding to the inactivated state.
-
4. Data Analysis
-
IC50 Determination: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the IC50 value.
-
Use-Dependence: Quantify the degree of use-dependent block by comparing the inhibition of the first and last pulses in a train.
-
Steady-State Inactivation Analysis: Fit the steady-state inactivation data with a Boltzmann function to determine the V1/2 of inactivation.
Visualizations
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of PF-06456384 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key mediator in pain signaling pathways.[1][2] Developed as a potential analgesic, its high in vitro affinity for NaV1.7 has prompted investigation into its efficacy in preclinical in vivo pain models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, a summary of its performance in in vivo studies, and detailed protocols for relevant experimental models. The information presented is intended to guide researchers in the potential application and interpretation of results related to this compound and other selective NaV1.7 inhibitors.
Mechanism of Action: Targeting NaV1.7 in Pain Pathways
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and has been genetically validated in humans as a critical component of the pain signaling pathway.[3] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.
This compound exerts its effects by selectively binding to the NaV1.7 channel, thereby blocking the influx of sodium ions. This inhibition raises the threshold for action potential generation in nociceptors, effectively dampening the transmission of pain signals from the periphery to the central nervous system. The high selectivity of this compound for NaV1.7 over other sodium channel subtypes (e.g., those in cardiac and central nervous system tissues) is intended to minimize off-target side effects.
In Vivo Efficacy Data
Despite its high in vitro potency, this compound has demonstrated a notable lack of efficacy in preclinical in vivo pain models. Specifically, it was reported to have no significant analgesic effect in the mouse formalin test.[3] This disconnect between in vitro and in vivo performance is a recognized challenge in the development of NaV1.7 inhibitors. Several studies suggest that the lack of in vivo efficacy for compounds like this compound may be attributed to high plasma protein binding, which severely limits the concentration of the free, unbound drug available to engage the NaV1.7 target at the nerve terminals.[4]
Table 1: Summary of In Vivo Efficacy Data for this compound
| Pain Model | Species | Route of Administration | Dose Range | Outcome | Reference |
| Formalin Test | Mouse | Not Specified | Not Specified | No significant analgesic effect | [3] |
Experimental Protocols
While this compound itself showed limited efficacy, the formalin test remains a standard and valuable model for assessing the potential of NaV1.7 inhibitors in persistent pain. The test produces a biphasic nociceptive response, with the first phase representing direct chemical activation of nociceptors and the second phase involving an inflammatory component.
Representative Protocol: Mouse Formalin Test
This protocol is a representative method for evaluating NaV1.7 inhibitors and is based on established procedures.[5][6][7][8]
Objective: To assess the analgesic efficacy of a test compound on nociceptive behaviors induced by intraplantar injection of formalin.
Materials:
-
Male C57BL/6 mice (or other standard strain), 8-10 weeks old
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle
-
Vehicle control
-
Positive control (e.g., morphine)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers (Plexiglas cylinders)
-
Microsyringes for drug administration and formalin injection
-
Timer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber for a 15-30 minute habituation period.
-
Compound Administration: Administer the test compound, vehicle, or positive control at the desired dose and route (e.g., intravenous, intraperitoneal, oral). The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure peak concentration during the test.
-
Formalin Injection: At the predetermined time point post-compound administration, briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation and Scoring: Immediately after the formalin injection, return the mouse to the observation chamber and start the timer. Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
Data Analysis: Calculate the total time spent in nociceptive behaviors for each phase for each animal. Compare the mean scores of the compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates an analgesic effect.
Expected Outcome for this compound: Based on published findings, administration of this compound is not expected to produce a significant reduction in nociceptive behaviors in either Phase 1 or Phase 2 of the formalin test when compared to vehicle control.[3]
Discussion and Implications for Researchers
The case of this compound serves as a critical example of the complexities in translating potent in vitro activity to in vivo analgesic efficacy for NaV1.7 inhibitors. Researchers and drug development professionals should consider the following:
-
Pharmacokinetics and Target Engagement: For highly protein-bound compounds, achieving sufficient unbound plasma and tissue concentrations is paramount for efficacy. Future studies with NaV1.7 inhibitors should prioritize detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the required exposure for target engagement.
-
Utility as a Chemical Probe: While this compound may not be a viable in vivo analgesic, its high potency and selectivity make it a valuable chemical probe for in vitro studies.[1] It can be used to investigate the role of NaV1.7 in isolated neurons, study channel biophysics, and validate new in vitro assays.
-
Model Selection: The lack of efficacy in the formalin test highlights the need for careful consideration of preclinical models. While this model is robust, testing in multiple models, including those for neuropathic and mechanically-induced pain, may provide a more complete picture of a compound's potential.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical ADME Profiling of PF-06456384
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the NaV1.7 sodium channel, developed for intravenous administration as a potential analgesic.[1][2] A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties in preclinical species is crucial for predicting its pharmacokinetic profile and potential safety in humans. This document provides a summary of the preclinical ADME profiling of this compound, including key in vitro and in vivo data, and detailed protocols for the assays performed.
Data Presentation
In Vitro ADME Profile of this compound
The in vitro ADME studies are essential for determining the metabolic stability, potential for drug-drug interactions, and plasma protein binding of a compound. For this compound, these studies were conducted across several preclinical species to assess inter-species differences.
| Parameter | Human | Rat | Dog | Monkey |
| Metabolic Stability (Hepatocytes) | ||||
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½, min) | Data not available | Data not available | Data not available | Data not available |
| Metabolic Stability (Liver Microsomes) | ||||
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½, min) | Data not available | Data not available | Data not available | Data not available |
| Plasma Protein Binding | ||||
| Unbound Fraction (fu, %) | Data not available | Data not available | Data not available | Data not available |
Note: The specific quantitative data for the in vitro ADME profile of this compound is detailed in the primary publication by Storer, R. I., et al. (2017). Bioorganic & Medicinal Chemistry Letters, 27(21), 4805-4811. Researchers are encouraged to consult this publication for the exact values.
In Vivo Pharmacokinetic Profile of this compound
In vivo pharmacokinetic studies were performed in rat and dog to understand the disposition of this compound after intravenous administration. The compound was designed for rapid clearance to minimize residual effects after infusion.[3]
| Parameter | Rat | Dog |
| Intravenous Administration (1 mg/kg) | ||
| Clearance (CL, mL/min/kg) | Data not available | Data not available |
| Volume of Distribution (Vdss, L/kg) | Data not available | Data not available |
| Half-life (t½, h) | Data not available | Data not available |
| AUCinf (ng·h/mL) | Data not available | Data not available |
Note: The specific quantitative data for the in vivo pharmacokinetic profile of this compound is detailed in the primary publication by Storer, R. I., et al. (2017). Bioorganic & Medicinal Chemistry Letters, 27(21), 4805-4811. Researchers are encouraged to consult this publication for the exact values.
Experimental Protocols
Metabolic Stability in Hepatocytes
Objective: To determine the rate of metabolism of this compound in liver cells from different species.
Materials:
-
Cryopreserved hepatocytes (human, rat, dog, monkey)
-
Williams' Medium E or equivalent hepatocyte maintenance medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Protocol:
-
Hepatocyte Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol. Resuspend the cells in pre-warmed hepatocyte maintenance medium and determine cell viability and density. Seed the hepatocytes onto collagen-coated 96-well plates at a density of approximately 0.5 x 10^6 cells/mL.
-
Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for cell attachment.
-
Compound Incubation: Prepare a working solution of this compound in incubation medium at a final concentration of 1 µM. Also, prepare working solutions for the positive control compounds.
-
Initiation of Reaction: Aspirate the seeding medium from the wells and add the pre-warmed compound working solution to initiate the metabolic reaction.
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plates, vortex, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of this compound bound to plasma proteins from different species.
Materials:
-
Plasma (human, rat, dog, monkey)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker (37°C)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Compound Spiking: Prepare a working solution of this compound in plasma at a final concentration of 1 µM.
-
Dialysis Setup: Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.
-
Equilibration: Incubate the dialysis device in a shaker at 37°C for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and the buffer chambers.
-
Sample Processing: Add an equal volume of the corresponding matrix (blank plasma to the buffer sample and PBS to the plasma sample) to minimize matrix effects during analysis. Quench the samples by adding cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Visualizations
Caption: Experimental workflow for the ADME profiling of this compound.
Caption: Proposed metabolic pathways and clearance mechanisms for this compound.
References
Formulation of PF-06456384 for Intravenous Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2] Developed for intravenous (IV) infusion, this compound presents formulation challenges due to its poor water solubility. This document provides detailed application notes and protocols for the formulation of this compound for preclinical intravenous administration, based on available literature. The protocols focus on the use of solubilizing excipients, particularly macrogol 15 hydroxystearate (Solutol® HS 15 or Kolliphor® HS 15), which has been successfully used for this purpose.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is critical for the development of a stable and effective intravenous formulation. While specific experimental data for some parameters are not publicly available, the following table summarizes known and inferred properties.
| Property | Value / Description | Reference / Justification |
| Molecular Formula | C₃₅H₃₂F₃N₇O₃S₂ | Inferred from chemical structure databases. |
| Molecular Weight | 719.80 g/mol | Inferred from chemical structure databases. |
| Ionization State | Zwitterionic | The molecule contains both acidic (sulfonamide) and basic (piperidine) moieties, leading to a zwitterionic nature at physiological pH.[3] |
| Aqueous Solubility | Poor | A key challenge in the formulation of this compound, necessitating the use of solubilizing agents for IV administration. |
| LogP | High (predicted) | The complex aromatic structure suggests high lipophilicity, contributing to its low aqueous solubility. |
| pKa | Multiple (predicted) | The presence of acidic and basic functional groups results in multiple pKa values. |
| Form | Available as free base and trihydrochloride salt. | Commercial suppliers offer both forms. |
Signaling Pathway of NaV1.7 in Pain Transmission
This compound exerts its analgesic effect by blocking the NaV1.7 channel, which is preferentially expressed in peripheral nociceptive neurons. These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting NaV1.7, this compound effectively dampens the pain signal transmission from the periphery to the central nervous system.
Preclinical Pharmacokinetic Data
The following table summarizes key preclinical pharmacokinetic parameters of this compound in rat and dog models. It is important to note that high plasma protein binding necessitates consideration of unbound plasma concentrations for efficacy.
| Parameter | Rat | Dog | Reference |
| Clearance | Moderate to High | Low to Moderate | [4][5][6][7][8] |
| Volume of Distribution (Vd) | Moderate | Low | [4][5][6] |
| Half-life (t½) | Short | Short | [4] |
| Plasma Protein Binding | High | High | High plasma protein binding has been reported as a potential reason for the discrepancy between in vitro potency and in vivo efficacy. |
Experimental Protocols
Formulation of this compound using Solutol® HS 15
This protocol describes the preparation of an intravenous formulation of this compound using Solutol® HS 15 as a non-ionic solubilizing agent. This method is based on established procedures for formulating poorly water-soluble compounds for parenteral administration.[9][10][11][12]
Materials:
-
This compound (free base or trihydrochloride salt)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Water for Injection (WFI)
-
Phosphate buffer (e.g., 10 mM Sodium Phosphate, pH 7.4)
-
Sterile, pyrogen-free glassware and equipment
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Preparation of the Vehicle:
-
In a sterile beaker, weigh the required amount of Solutol® HS 15. For a 10% (w/v) solution, use 1 g of Solutol® HS 15 for a final volume of 10 mL.
-
Add approximately 80% of the final volume of WFI or phosphate buffer.
-
Gently heat the mixture to 60-70°C while stirring until the Solutol® HS 15 is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume with WFI or buffer.
-
-
Incorporation of this compound:
-
Weigh the desired amount of this compound.
-
Slowly add the this compound powder to the Solutol® HS 15 solution while stirring continuously.
-
Continue stirring until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary to aid dissolution. Avoid excessive heat to prevent degradation.
-
Visually inspect the solution for any undissolved particles.
-
-
Sterilization:
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the sterile formulation at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined empirically.
-
Quality Control and Characterization
It is essential to characterize the final formulation to ensure its suitability for intravenous administration.
Recommended Analyses:
-
Appearance: Visual inspection for clarity, color, and absence of particulate matter.
-
pH: Measurement of the final formulation's pH to ensure it is within a physiologically acceptable range (typically 6.5-8.0 for IV administration).
-
Drug Concentration: Quantification of this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Sterility Testing: According to standard pharmacopeial methods.
-
Endotoxin Testing: Limulus Amebocyte Lysate (LAL) test to ensure pyrogen-free formulation.
-
Particle Size Analysis (if applicable): If a microemulsion or nanosuspension is formed, dynamic light scattering (DLS) can be used to determine the particle size distribution.
Conclusion
The formulation of the poorly water-soluble NaV1.7 inhibitor, this compound, for intravenous administration can be successfully achieved using a non-ionic surfactant such as Solutol® HS 15. The provided protocols offer a robust starting point for researchers to prepare this compound for preclinical in vivo studies. Adherence to sterile techniques and thorough characterization of the final formulation are paramount to ensure the safety and reliability of the experimental results. Further optimization of the formulation, including the concentration of Solutol® HS 15 and the addition of other excipients, may be necessary depending on the specific experimental requirements.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Predictability of intranasal pharmacokinetics in man using pre-clinical pharmacokinetic data with a dopamine 3 receptor agonist, PF-219061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1171100B1 - Solubilized pharmaceutical composition for parenteral administration - Google Patents [patents.google.com]
- 10. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
Application Notes and Protocols for PF-06456384 in the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has been identified as a critical mediator of pain signaling, making it a key target for the development of novel analgesics.[1][2] Genetic studies have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital insensitivity to pain.[3] PF-06456384 is a highly potent and selective inhibitor of NaV1.7, with an IC50 of 0.01 nM, and has been investigated for its potential as an analgesic.[4]
The formalin test is a widely used preclinical model of tonic pain that involves two distinct phases of nociceptive behavior. The initial acute phase (Phase I) is characterized by the direct activation of nociceptors, while the later tonic phase (Phase II) is associated with inflammatory responses and central sensitization.[5][6] This biphasic nature allows for the differentiation of analgesic effects on acute versus inflammatory pain mechanisms.
These application notes provide a detailed experimental protocol for evaluating the efficacy of this compound in the rodent formalin test. While specific preclinical data on the efficacy of this compound in the formalin test is limited, with some reports indicating no significant analgesic effects in mice, this protocol outlines the methodology to conduct such an investigation.[7] The potential lack of efficacy in some models may be attributed to factors such as high plasma protein binding, which can limit the concentration of the compound at the target site.[8]
Data Presentation
The following table is a representative example of how to structure quantitative data obtained from a formalin test evaluating a compound like this compound. The values presented are hypothetical and for illustrative purposes only, designed to demonstrate the method of data presentation for easy comparison across different treatment groups.
Table 1: Representative Dose-Response Effects of this compound on Flinching Behavior in the Rat Formalin Test
| Treatment Group | Dose (mg/kg, i.v.) | N | Phase I Flinches (Mean ± SEM) | % Inhibition (Phase I) | Phase II Flinches (Mean ± SEM) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 10 | 45.2 ± 3.1 | - | 150.5 ± 8.7 | - |
| This compound | 0.1 | 10 | 40.1 ± 2.8 | 11.3% | 135.2 ± 7.5 | 10.2% |
| This compound | 1 | 10 | 32.5 ± 2.5 | 28.1% | 105.8 ± 6.9 | 29.7% |
| This compound | 10 | 10 | 20.7 ± 1.9 | 54.2% | 75.3 ± 5.4 | 49.9% |
| Morphine (Positive Control) | 5 | 10 | 15.3 ± 1.5 | 66.1% | 40.1 ± 3.8 | 73.4% |
Experimental Protocols
-
Test Compound: this compound
-
Vehicle: Sterile Saline (0.9% NaCl)
-
Positive Control: Morphine Sulfate
-
Formalin Solution: 5% formalin in sterile saline (prepared from a 37% stock solution of formaldehyde)
-
Animals: Male Sprague-Dawley rats (200-250 g)
-
Equipment:
-
Observation chambers (Plexiglas, e.g., 30 x 30 x 30 cm) with mirrored walls for unobstructed observation.
-
Syringes (1 ml) with 27-gauge needles for drug administration.
-
Microsyringes (50 µl) with 30-gauge needles for formalin injection.
-
Video recording equipment (optional, for blinded scoring).
-
Timers.
-
-
House the rats in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Place each rat in an individual observation chamber for a 30-minute acclimation period immediately prior to the test.
-
Prepare fresh solutions of this compound, vehicle, and morphine on the day of the experiment.
-
Administer this compound or vehicle intravenously (i.v.) via the lateral tail vein at the desired doses (e.g., 0.1, 1, 10 mg/kg).
-
Administer the positive control, morphine (e.g., 5 mg/kg), intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
The timing of this compound administration should be determined based on its pharmacokinetic profile to ensure peak plasma concentrations during the formalin test. Typically, i.v. administration occurs 15-30 minutes prior to formalin injection.
-
Gently restrain the rat and inject 50 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Immediately after the injection, return the rat to the observation chamber.
-
Record the number of flinches of the injected paw during two distinct phases:
-
Phase I (Acute Phase): 0-10 minutes post-formalin injection.
-
Phase II (Tonic Phase): 10-60 minutes post-formalin injection.
-
-
Alternatively, or in addition, the total time spent licking or biting the injected paw can be recorded for each phase.
-
Behavioral scoring should be performed by an observer blinded to the treatment conditions. If using video recording, scoring can be done at a later time.
-
Calculate the mean number of flinches (or time spent licking/biting) for each treatment group in both Phase I and Phase II.
-
Express the data as the mean ± standard error of the mean (SEM).
-
Determine the percentage inhibition of the nociceptive response for each dose of this compound compared to the vehicle group using the following formula: % Inhibition = [(Mean Vehicle Response - Mean Drug Response) / Mean Vehicle Response] x 100
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Signaling pathway of NaV1.7 in pain transmission and its inhibition by this compound.
Caption: Experimental workflow for the formalin test with this compound.
References
- 1. A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Low Formalin Concentrations Induce Fine-Tuned Responses That Are Sex and Age-Dependent: A Developmental Study | PLOS One [journals.plos.org]
- 6. The orofacial formalin test in rats: effects of different formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
Application Notes and Protocols for the Quantification of PF-06456384 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] The NaV1.7 channel is a critical component in pain signaling pathways, and its inhibition represents a promising therapeutic strategy for the treatment of various pain conditions.[2][3][4][5] Accurate quantification of this compound in biological samples is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This document provides detailed application notes and a representative protocol for the quantification of this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific, validated protocols for this compound are proprietary and not publicly available, the following methods are based on established bioanalytical practices for small molecule quantification.
Signaling Pathway of NaV1.7 in Pain Perception
The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory neurons, which are responsible for transmitting pain signals.[2][3] Upon detection of a noxious stimulus (e.g., heat, pressure, chemical irritants), a series of events leads to the generation of an action potential that travels to the central nervous system, resulting in the sensation of pain. NaV1.7 channels act as key regulators in this process by amplifying subthreshold depolarizations and setting the threshold for neuron firing.[3] this compound selectively blocks these channels, thereby inhibiting the propagation of pain signals.
Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and robustness. The method involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The general workflow for the quantification of this compound in a biological sample using LC-MS/MS is depicted below.
Figure 2: General experimental workflow for the LC-MS/MS analysis of this compound in biological samples.
Detailed Experimental Protocol (Representative)
This protocol describes a representative method for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆-PF-06456384)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the SIL-IS in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[6][7]
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and its SIL-IS (Precursor ion > Product ion) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized in the table below. The acceptance criteria are based on regulatory guidelines.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the process. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentration after storage under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Data Presentation
The quantitative data from the method validation should be summarized in tables for easy comparison and assessment of the method's performance.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 0.1 - 100 | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 80 - 120 | ≤ 20 | 80 - 120 | ≤ 20 |
| Low QC | 0.3 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
| Mid QC | 10 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
| High QC | 80 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 0.3 | 85 - 115 | 85 - 115 |
| High QC | 80 | 85 - 115 | 85 - 115 |
Conclusion
This document provides a comprehensive overview and a representative protocol for the quantification of this compound in biological samples using LC-MS/MS. The successful application of such a validated bioanalytical method is crucial for advancing the development of this promising pain therapeutic. Researchers should perform a full method validation according to regulatory guidelines before applying the method to study samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of PF-06456384's High Plasma Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing the potent and selective NaV1.7 inhibitor, PF-06456384. A primary challenge in the preclinical development of this compound is its high affinity for plasma proteins, which can lead to low concentrations of the free, pharmacologically active drug at the target site and potentially impact experimental outcomes and efficacy.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you effectively address and manage the high plasma protein binding of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
A1: this compound is a highly potent and selective inhibitor of the NaV1.7 sodium channel, developed for potential use as an intravenous analgesic.[2][3][4][5] Its high plasma protein binding is a significant concern because only the unbound (free) fraction of a drug is available to interact with its target, in this case, the NaV1.7 channel.[6] Extensive binding to plasma proteins can sequester the compound in the bloodstream, reducing its availability at the site of action and potentially diminishing its therapeutic effect. Several studies have suggested that the lack of efficacy of some NaV1.7 inhibitors, including compounds similar to this compound, may be attributed to their high plasma protein binding.[1]
Q2: Which plasma proteins are primarily responsible for binding this compound?
A2: While specific binding data for this compound is not publicly detailed, drugs typically bind to albumin and alpha-1-acid glycoprotein (AAG) in the plasma.[7][8] Given that this compound is a zwitterionic compound, its binding characteristics may be complex.[2][5] Basic drugs often bind to AAG, while acidic and neutral drugs primarily bind to albumin.[8][9] The levels of these proteins can vary due to disease states, which can, in turn, affect the unbound fraction of the drug.[8][9]
Q3: How does the formulation of this compound impact its plasma protein binding and availability?
A3: The formulation of this compound can significantly influence its pharmacokinetic properties. For instance, the use of excipients like Solutol® HS 15 has been noted to affect the clearance and distribution of the compound.[2][5] Solutol® HS 15 is a non-ionic surfactant that can enhance the solubility and stability of drugs and may alter their interaction with plasma proteins and drug transporters.[10][11] Researchers should be aware that the formulation can impact the concentration of the free drug.
Q4: What is the reported plasma protein binding percentage for this compound?
A4: Specific quantitative data for the plasma protein binding percentage of this compound is not consistently reported in publicly available literature. However, it is consistently described as being highly protein-bound, which is a critical factor in its preclinical evaluation.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with this compound, focusing on mitigating the impact of high plasma protein binding.
In Vitro Assay Inconsistencies
Problem: Inconsistent or lower-than-expected potency of this compound in cell-based or biochemical assays containing serum or plasma.
| Potential Cause | Troubleshooting Step |
| High Protein Binding in Media | Reduce the percentage of serum in your cell culture media if possible, while ensuring cell viability. Alternatively, use serum-free media for the duration of the compound treatment. |
| Incorrect pH of Assay Buffer | The binding of drugs to plasma proteins can be pH-dependent.[12][13][14][15][16] Ensure the pH of your assay buffer is maintained at a physiological level (pH 7.4) to reflect in vivo conditions. Use a CO2 incubator or buffered solutions to control pH.[12][15] |
| Non-specific Binding to Labware | Highly lipophilic compounds can bind to plastic labware. Use low-binding plates and pipette tips. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also help. |
Poor In Vivo Efficacy
Problem: Lack of significant analgesic effect of this compound in animal models, despite high in vitro potency.[17]
| Potential Cause | Troubleshooting Step |
| Insufficient Unbound Concentration at Target Site | The high plasma protein binding may be limiting the free drug concentration in the target tissue. Consider formulation strategies to increase the unbound fraction. Although challenging, structural modifications to reduce protein binding could be a long-term strategy. |
| Variations in Plasma Protein Levels in Animal Models | Disease models can alter the levels of plasma proteins like AAG, which is an acute phase protein.[8][9] Measure baseline plasma protein levels in your animal models to assess potential variability in drug binding. |
| Impact of Formulation on Drug Distribution | The choice of vehicle and excipients can affect the pharmacokinetics of this compound.[2][5] If using Solutol® HS 15 or other surfactants, carefully consider their potential effects on drug distribution and clearance.[10][11][18][19] |
Experimental Protocols
Protocol 1: Determination of Unbound Fraction of this compound in Plasma using Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring the unbound fraction of a drug in plasma.[20]
Materials:
-
This compound stock solution
-
Control plasma (human, rat, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker set at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a working solution of this compound in plasma at the desired concentration.
-
Add the plasma sample containing this compound to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the adjacent buffer chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[21][22]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Rapid Determination of Unbound Fraction using Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis for estimating the unbound drug fraction.[23][24]
Materials:
-
This compound stock solution
-
Control plasma
-
Ultrafiltration device with a low molecular weight cutoff membrane
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Prepare a plasma sample containing this compound at the desired concentration.
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.
-
Add the plasma sample to the upper chamber of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time to separate the protein-free ultrafiltrate. Ensure the temperature is controlled (e.g., 37°C) as binding can be temperature-dependent.[25]
-
Collect the ultrafiltrate from the lower chamber.
-
Analyze the concentration of this compound in the ultrafiltrate using LC-MS/MS. This concentration represents the unbound drug.
-
Determine the total drug concentration in an aliquot of the initial plasma sample.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H32F3N7O3S2 | [3] |
| Molecular Weight | 719.8 g/mol | [3] |
| Class | NaV1.7 Inhibitor | [3][4][5] |
| Chemical Nature | Zwitterion | [2][5] |
| In Vitro Potency (IC50) | 0.01 nM | [3] |
| Plasma Protein Binding | High (Specific % not publicly available) | [1] |
Visualizations
Caption: Workflow for determining the unbound fraction of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy.
References
- 1. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human alpha-1-glycoprotein and its interactions with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Control and measurement of plasma pH in equilibrium dialysis: influence on drug plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Solutol HS 15 on the pharmacokinetic behaviour of colchicine upon intravenous administration to male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro investigation on the impact of Solutol HS 15 on the uptake of colchicine into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 22. Equilibrium dialysis for determination of protein binding or imipramine--evaluation of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06456384 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-06456384 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] The NaV1.7 channel is a critical component in pain signaling pathways.[5][6][7][8] By selectively blocking this channel, this compound can effectively inhibit the propagation of pain signals in nociceptive neurons. Its high selectivity for NaV1.7 over other sodium channel subtypes minimizes off-target effects.[9]
Q2: What is the reported potency (IC50) of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for human NaV1.7 is exceptionally low, reported to be in the picomolar to low nanomolar range. One source indicates an IC50 of 0.01 nM.[1][10] Another study reports an IC50 of 0.58 nM using PatchExpress electrophysiology and 0.01 nM by conventional patch clamp for human NaV1.7.[9] It is important to note that IC50 values can vary depending on the specific assay conditions and cell type used.
Q3: In what form is this compound typically supplied and how should it be stored?
A3: this compound is often supplied as a trihydrochloride salt.[9][10] For long-term storage, it is recommended to store the solid compound at -20°C for up to two years or at -80°C for up to three years. Once dissolved, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use a high-quality anhydrous solvent such as dimethyl sulfoxide (DMSO). Given its zwitterionic nature, ensure the compound is fully dissolved.[3] For the trihydrochloride salt, solubility in water is reported to be 2 mg/mL.[9] For cell-based assays, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.[11]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in assay results.
-
Possible Cause: Inconsistent inhibitor concentration due to adsorption to plastics.
-
Troubleshooting Tip: Pre-incubate pipette tips and plates with a blocking agent like bovine serum albumin (BSA) or use low-retention plastics. Include a non-ionic detergent such as 0.01% Triton X-100 in your assay buffer to minimize non-specific binding.[11]
-
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.[11]
-
Issue 2: Lower than expected potency in cell-based assays.
-
Possible Cause: High plasma protein binding. This compound is known to have high plasma protein binding, which can reduce its free concentration and apparent potency in assays containing serum.[6][7]
-
Troubleshooting Tip: Whenever possible, perform assays in serum-free media or use a lower percentage of serum. If serum is required, consider the protein concentration when determining the effective concentration of the inhibitor.
-
-
Possible Cause: The compound is being actively transported out of the cells.
-
Troubleshooting Tip: Investigate if the cell line used expresses high levels of efflux pumps (e.g., P-glycoprotein). If so, consider co-incubation with a known efflux pump inhibitor to assess the impact on potency.
-
Issue 3: Evidence of off-target effects or cellular toxicity.
-
Possible Cause: The concentration of this compound used is too high.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range that inhibits NaV1.7 without causing cytotoxicity. Use a viability assay (e.g., MTT or trypan blue exclusion) to assess cell health at various concentrations.[12]
-
-
Possible Cause: The observed effect is not due to NaV1.7 inhibition.
-
Troubleshooting Tip: To confirm on-target activity, use a negative control such as a structurally similar but inactive analog, if available. Alternatively, use a cell line that does not express NaV1.7 or employ siRNA/shRNA to knock down NaV1.7 expression and observe if the inhibitor's effect is diminished.[11]
-
Data Presentation
Table 1: In Vitro Potency of this compound against NaV1.7
| Species | Assay Method | IC50 (nM) | Reference |
| Human | Conventional Patch Clamp | 0.01 | [9] |
| Human | PatchExpress Electrophysiology | 0.58 | [9] |
| Mouse | Conventional Patch Clamp | <0.1 | [9] |
| Rat | Conventional Patch Clamp | 75 | [9] |
Table 2: Selectivity Profile of this compound against other human NaV channels
| NaV Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 (0.58 nM) | Reference |
| NaV1.1 | 314 | ~541 | [9] |
| NaV1.2 | 3 | ~5 | [9] |
| NaV1.3 | 6,440 | ~11,103 | [9] |
| NaV1.4 | 1,450 | ~2,500 | [9] |
| NaV1.5 | 2,590 | ~4,466 | [9] |
| NaV1.6 | 5.8 | ~10 | [9] |
| NaV1.8 | 26,000 | ~44,828 | [9] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer or cell culture medium. It is crucial to prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the inhibitor.
-
Compound Treatment: Remove the culture medium from the cells and add the prepared dilutions of this compound. Incubate for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Assay Readout: Following incubation, perform the specific assay to measure the desired endpoint. This could be a measurement of ion flux, membrane potential, cell viability, or a specific downstream signaling event.
-
Data Analysis: Plot the results as a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of NaV1.7 in nociceptive neurons and the inhibitory action of this compound.
Caption: General experimental workflow for determining the in vitro potency of this compound.
Caption: A logical flow diagram for troubleshooting common issues with this compound in in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 8. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06456384 Pharmacokinetic Profile Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and improvement of the pharmacokinetic profile of PF-06456384, a potent and selective NaV1.7 inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary pharmacokinetic challenge?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, developed for intravenous administration.[1][2] A primary pharmacokinetic challenge associated with this compound and similar compounds is high plasma protein binding.[3] This extensive binding can limit the free (unbound) fraction of the drug in circulation, which is the pharmacologically active portion available to reach the target site.
Q2: Why is high plasma protein binding a concern for an intravenously administered drug?
A2: For any drug, only the unbound fraction can diffuse from the bloodstream to the site of action to exert its therapeutic effect. High plasma protein binding can lead to:
-
Reduced Efficacy: A lower concentration of free drug at the target site may result in diminished pharmacological response.
-
Altered Volume of Distribution: The extent of drug distribution into tissues can be affected.
-
Potential for Drug-Drug Interactions: Co-administration of other highly protein-bound drugs can lead to displacement of this compound, causing a sudden increase in its free concentration and potential toxicity.
Q3: What are the general strategies to improve the pharmacokinetic profile of a compound like this compound?
A3: Several strategies can be employed to enhance the pharmacokinetic properties of a drug candidate:
-
Formulation Strategies: Utilizing novel excipients or delivery systems can alter the drug's disposition.
-
Prodrug Approach: Chemical modification of the parent drug into an inactive form that converts to the active drug in vivo can improve its pharmacokinetic properties.
-
Chemical Modification: Structural alterations to the molecule can reduce plasma protein binding or improve other ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.
II. Troubleshooting Guides for In Vitro ADME Assays
A critical step in understanding and improving the pharmacokinetic profile of this compound is to accurately characterize its ADME properties through in vitro assays. The following guides address common issues encountered during these experiments.
Plasma Protein Binding (PPB) Assay - Equilibrium Dialysis
Issue: Inaccurate determination of the unbound fraction (fu) for a highly bound compound.
| Potential Cause | Troubleshooting Strategy |
| Compound precipitation in buffer | Decrease the compound concentration. Ensure the buffer has adequate solubility for the compound (consider pH adjustment if applicable). |
| Non-specific binding to the dialysis membrane or device | Use a device with low-binding material. Pre-saturate the membrane with a solution of the compound before starting the experiment. |
| Equilibrium not reached | Extend the dialysis time. For highly bound compounds, consider a dilution method or a presaturation method to accelerate equilibration.[4] |
| pH shift in plasma during dialysis | Use a buffer system that minimizes pH changes in the plasma sample during the experiment.[5] |
| Analytical interference | Ensure the LC-MS/MS method is optimized for sensitivity and specificity to accurately quantify the low concentrations of unbound drug in the buffer. |
Diagram: Workflow for Troubleshooting High Plasma Protein Binding Assay
Caption: Troubleshooting workflow for high plasma protein binding assays.
Caco-2 Permeability Assay
Issue: Low compound recovery, making it difficult to accurately determine the apparent permeability (Papp).
| Potential Cause | Troubleshooting Strategy |
| Non-specific binding to plasticware (plates, inserts) | Pre-treat collection plates with an organic solvent.[6][7] Use low-binding plates. |
| Low aqueous solubility | Add a low concentration of a solubilizing agent like bovine serum albumin (BSA) to the assay buffer.[8][9] |
| Cellular metabolism | Analyze samples for major metabolites to account for compound loss. |
| Compound binding to cells | After the assay, lyse the cells and quantify the amount of compound retained to factor it into the recovery calculation. |
| Incorrect buffer pH | Ensure the pH of the apical and basolateral buffers is appropriate for the experiment and the compound's properties. |
Diagram: Experimental Workflow for Caco-2 Permeability Assay with Troubleshooting Steps
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Investigating Off-Target Effects of PF-06456384
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and troubleshooting the potential off-target effects of PF-06456384, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, with a reported IC50 of 0.01 nM.[1] It was designed as a potential intravenous analgesic.[2] The primary on-target effect of this compound is the blockade of NaV1.7 channels, which are crucial for pain signal transmission in peripheral sensory neurons.
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be highly selective for NaV1.7, all small molecule inhibitors have the potential for off-target interactions. Due to the high degree of structural similarity among the nine subtypes of voltage-gated sodium channels (NaV1.1-NaV1.9), a primary concern is the potential for activity against other NaV channel isoforms.[3] Such off-target effects can lead to a range of undesirable outcomes, including cardiotoxicity (from NaV1.5 inhibition), central nervous system (CNS) effects (from NaV1.1, NaV1.2, NaV1.3, and NaV1.6 inhibition), and motor impairment (from NaV1.4 inhibition).[3] Identifying and understanding these effects is critical for accurate interpretation of experimental results and for predicting potential clinical side effects.
Q3: What are the known or potential off-target liabilities for sulfonamide-based NaV inhibitors like this compound?
Sulfonamide-based NaV1.7 inhibitors are a well-studied class of compounds. While they can achieve high selectivity for NaV1.7, common off-target concerns include:
-
Other NaV Channel Subtypes : The most common off-targets are other NaV channels. While selectivity against the cardiac channel NaV1.5 is often prioritized during development, some level of activity against other neuronal (NaV1.1, NaV1.2, NaV1.6) and skeletal muscle (NaV1.4) isoforms may be present.[4]
-
Other Ion Channels : Broader screening panels may reveal interactions with other ion channels, such as potassium or calcium channels.
-
Receptors and Enzymes : Comprehensive safety screens (e.g., CEREP panels) assess activity against a wide range of G-protein coupled receptors (GPCRs), kinases, and other enzymes to identify unforeseen interactions.[5][6][7][8][9]
Q4: My in vivo experiment with this compound did not show the expected analgesic effect. Could this be due to off-target effects?
While off-target effects can complicate in vivo outcomes, a lack of efficacy with this compound in some preclinical models (such as the mouse formalin pain model) has been reported.[10] This may not be due to off-target effects, but rather to pharmacokinetic properties like high plasma protein binding, which can limit the free concentration of the drug at the target site.[11] It is crucial to correlate pharmacokinetic data (unbound plasma and tissue concentrations) with the on-target potency to ensure adequate target engagement.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response
Symptom: You observe a cellular phenotype (e.g., cytotoxicity, altered signaling) that is not consistent with the known function of NaV1.7 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target activity on other ion channels or receptors. | 1. Perform a broad off-target screen: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) to test this compound against a wide range of ion channels, GPCRs, and enzymes at a relevant concentration (e.g., 1-10 µM).2. Literature search: Investigate if structurally similar sulfonamide compounds have known off-target activities. | Identification of specific off-target interactions that could explain the observed phenotype. |
| Activation of compensatory signaling pathways. | 1. Time-course experiment: Analyze key signaling molecules at different time points after treatment to understand the dynamics of the cellular response.2. Use of orthogonal tools: Confirm the phenotype using a structurally unrelated NaV1.7 inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of NaV1.7). | Differentiation between a direct off-target effect and a downstream consequence of on-target NaV1.7 inhibition. |
| Compound instability or degradation. | 1. Check compound stability: Assess the stability of this compound in your experimental media over the time course of the experiment using LC-MS.2. Use fresh dilutions: Always prepare fresh dilutions of the compound from a validated stock solution for each experiment. | Assurance that the observed effects are due to the parent compound and not a degradation product. |
Issue 2: Inconsistent Efficacy in In Vivo Models
Symptom: this compound shows potent in vitro activity but fails to produce the expected analgesic effect in your animal model of pain.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor pharmacokinetic properties. | 1. Measure unbound plasma concentration: Determine the free fraction of this compound in the plasma of the species being tested.2. Assess tissue distribution: Measure the concentration of the compound in the target tissue (e.g., dorsal root ganglia).3. Correlate exposure with potency: Compare the unbound drug concentrations at the target site with the in vitro IC50 for NaV1.7. | Determination of whether sufficient target engagement is being achieved in vivo. |
| Species differences in NaV1.7 pharmacology. | 1. Determine potency on rodent NaV1.7: If not already known, measure the IC50 of this compound against the specific rodent NaV1.7 ortholog you are using in your model.2. Consider channel expression differences: The relative contribution of different NaV subtypes to pain signaling can vary between species and even between different pain models.[12] | Understanding if species-specific differences in potency or channel biology are contributing to the lack of efficacy. |
| The pain model is not NaV1.7-dependent. | 1. Validate the model: Use a positive control compound with a known mechanism of action in your specific pain model.2. Consult literature: Review the literature to confirm the reliance of your chosen pain model on NaV1.7. Some neuropathic pain models may have reduced dependence on NaV1.7.[12][13] | Confirmation that the chosen in vivo model is appropriate for testing a NaV1.7 inhibitor. |
Data Presentation
Table 1: Representative Selectivity Profile of a Highly Selective NaV1.7 Inhibitor
Disclaimer: The following data is illustrative and based on the expected profile of a highly selective sulfonamide NaV1.7 inhibitor. The exact selectivity of this compound may vary and should be determined experimentally.
| Target | IC50 (nM) | Fold Selectivity vs. NaV1.7 | Potential Implication of Off-Target Inhibition |
| hNaV1.7 (on-target) | 0.01 | - | Analgesia |
| hNaV1.1 | >1000 | >100,000x | CNS side effects (e.g., ataxia, seizures) |
| hNaV1.2 | >1000 | >100,000x | CNS side effects (e.g., seizures) |
| hNaV1.3 | >1000 | >100,000x | CNS side effects |
| hNaV1.4 | >1000 | >100,000x | Skeletal muscle impairment |
| hNaV1.5 (cardiac) | >10,000 | >1,000,000x | Cardiotoxicity (arrhythmias) |
| hNaV1.6 | >100 | >10,000x | CNS and peripheral nerve effects |
| hNaV1.8 | >1000 | >100,000x | Inhibition of another pain-relevant channel |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Selectivity
This protocol is the gold standard for determining the potency and selectivity of a compound against different voltage-gated ion channels.
Objective: To determine the IC50 values of this compound against a panel of human voltage-gated sodium channel subtypes (NaV1.1–1.8).
Methodology:
-
Cell Culture: Use HEK293 or CHO cell lines stably expressing individual human NaV channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate extracellular recording solution to achieve a range of test concentrations.
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature or 37°C.
-
Use appropriate internal (pipette) and external solutions to isolate sodium currents.
-
Apply a voltage protocol to elicit channel activation. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).
-
-
Compound Application:
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Allow sufficient time at each concentration for the inhibitory effect to reach steady state.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each NaV subtype.
-
Calculate the fold-selectivity by dividing the IC50 for the off-target channel by the IC50 for NaV1.7.
-
Protocol 2: In Vitro Broad Panel Off-Target Screening (e.g., CEREP Safety Panel)
This protocol provides a broad assessment of the potential for a compound to interact with a wide range of non-NaV targets.
Objective: To identify potential off-target binding or functional activity of this compound against a panel of receptors, transporters, and enzymes.
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial provider (e.g., Eurofins Discovery).
-
Assay Performance: The provider will screen the compound at a standard concentration (typically 10 µM) in a large panel of assays. These are typically:
-
Binding Assays: Radioligand binding assays are used to assess the ability of the compound to displace a known ligand from a receptor or transporter.
-
Enzyme Inhibition Assays: Functional assays are used to measure the inhibition of the catalytic activity of various enzymes.
-
-
Data Reporting: The results are typically reported as the percent inhibition of binding or enzyme activity at the tested concentration. A significant "hit" is often defined as >50% inhibition.
-
Follow-up: For any significant hits, follow-up concentration-response studies should be performed to determine the IC50 or Ki value for the off-target interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Experimental workflow for off-target effect investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of PF-06456384 in experimental buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with PF-06456384 in experimental buffers.
Product Information
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] Its complex physicochemical properties, including a high molecular weight and zwitterionic nature in its free base form, can present challenges for dissolution in standard aqueous buffers.[5][6]
| Property | Data | Source |
| Primary Target | Voltage-gated sodium channel NaV1.7 | [1][2][3][4] |
| IC₅₀ (human NaV1.7) | 0.01 nM | [1][3][4][7][8] |
| Molecular Formula | C₃₅H₃₂F₃N₇O₃S₂ (Free Base) | [3] |
| Molecular Weight | 719.80 g/mol (Free Base) | [3] |
| Available Forms | Free Base, Trihydrochloride (3HCl) salt | [3][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The free base form of this compound has very poor aqueous solubility. The trihydrochloride salt form shows improved solubility, with one supplier reporting a solubility of up to 2 mg/mL in water.[8] However, this can be highly dependent on the specific buffer composition, pH, and temperature.
Q2: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer (e.g., PBS or cell culture media). Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility, often referred to as "precipitation upon dilution." this compound is a large, complex molecule likely possessing high lipophilicity.[5][6] While it dissolves in a strong organic solvent like DMSO, adding it to an aqueous environment causes it to crash out of solution. The primary concern with a co-solvent-based approach is the potential for the solubilized drug to precipitate upon dilution with aqueous fluids.[9]
Q3: What is the best solvent for preparing a high-concentration stock solution?
A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions (e.g., 10-50 mM). Ensure the compound is fully dissolved before making further dilutions.
Q4: Can I use heating or sonication to help dissolve the compound?
A4: Gentle warming (to 37°C) and brief sonication can be used to aid dissolution in the initial organic solvent stock. However, prolonged or excessive heating should be avoided to prevent potential compound degradation. For aqueous dilutions, these methods are unlikely to provide long-term stability and may only transiently dissolve the compound before it precipitates again.
Q5: Are there any known formulation excipients used for this compound?
A5: Yes, published preclinical research on this compound has noted the use of the formulation excipient Solutol (also known as Solutol HS-15 or Kolliphor HS 15), a non-ionic solubilizer and surfactant.[5][6] The use of Solutol was reported to have an impact on the clearance and distribution of the compound, indicating its importance in creating a stable formulation.[5][6]
Troubleshooting Guide: Improving Solubility
If you are experiencing precipitation of this compound upon dilution of your DMSO stock, follow this workflow. The general principle is to create a more favorable "micro-environment" for the compound using excipients before the final dilution into your experimental buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Conflicting Data on PF-06456384: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for understanding and troubleshooting the conflicting preclinical results observed with PF-06456384, a highly potent and selective NaV1.7 inhibitor. The following information is designed to help researchers interpret their own findings and navigate the challenges of translating in vitro potency to in vivo efficacy for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between the in vitro potency and the in vivo analgesic efficacy of this compound?
A significant finding in preclinical studies is the discordance between this compound's high in vitro potency as a NaV1.7 inhibitor and its lack of significant analgesic effects in some in vivo models, such as the mouse formalin test.[1][2] The primary hypothesis for this discrepancy is the compound's high affinity for plasma proteins.[3][4] This extensive binding reduces the concentration of unbound, free drug available to engage with the NaV1.7 target in peripheral neurons, thereby limiting its analgesic activity in living organisms.[3][4]
Q2: What is the reported in vitro potency of this compound?
This compound is a highly potent inhibitor of the NaV1.7 ion channel, with a reported IC50 of 0.01 nM.[5][6][7] This high potency has been consistently demonstrated in in vitro assays.
Q3: Has this compound shown efficacy in any in vivo models?
While one study reported no significant analgesic effects in the mouse formalin test[1][2], it is crucial to consult a broader range of preclinical studies to get a complete picture of its in vivo profile. The compound was specifically designed for intravenous infusion, which could influence its pharmacokinetic and pharmacodynamic properties in different experimental setups.[4][8][9][10]
Q4: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7.[5][6][7][8][9][10] This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to a congenital inability to experience pain. By blocking NaV1.7, the compound is expected to reduce the excitability of nociceptive neurons and thereby decrease pain signaling.
Troubleshooting Conflicting Results
Encountering conflicting data is a common challenge in drug discovery. This guide provides potential reasons and troubleshooting steps for discrepancies between in vitro and in vivo results with this compound.
Issue: High in vitro potency does not translate to in vivo efficacy.
Potential Causes:
-
High Plasma Protein Binding: As mentioned, this is a leading hypothesis for this compound. The unbound fraction of the drug may be too low to achieve therapeutic concentrations at the target site.
-
Pharmacokinetic Properties: The compound's absorption, distribution, metabolism, and excretion (ADME) profile may not be optimal for maintaining sufficient target engagement in vivo.
-
In vivo Model Selection: The choice of animal model and pain assay can significantly influence the outcome. The formalin test, for instance, has distinct phases that may be differentially sensitive to various analgesic mechanisms.
-
Off-Target Effects: While highly selective, unforeseen off-target interactions in a complex biological system could potentially counteract the intended analgesic effect.
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Determine the unbound fraction of this compound in the plasma of the animal model being used. This will help to correlate the free drug concentration with the observed efficacy.
-
Conduct Thorough Pharmacokinetic Studies: Profile the ADME properties of the compound to understand its bioavailability, tissue distribution, and clearance rates.
-
Evaluate Different Pain Models: Test the compound in a battery of diverse and well-validated pain models, including those for neuropathic and inflammatory pain, to assess its efficacy across different pain modalities.
-
Consider Formulation and Route of Administration: Since this compound was designed for intravenous use, ensure the formulation and route of administration are optimized for the specific in vivo experiment.
Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Reference Cell Type/Assay |
| IC50 | 0.01 nM | Not specified in abstracts |
Table 2: In Vivo Efficacy (Mouse Formalin Test)
| Study Outcome | Animal Model | Dosing Regimen |
| No significant analgesic effects observed.[1][2] | Mouse | Not specified in abstracts |
Experimental Protocols
1. In Vitro NaV1.7 Inhibition Assay (General Protocol)
Detailed protocols for assessing NaV1.7 inhibition by this compound would typically involve electrophysiological techniques, such as patch-clamp assays, on cells expressing the NaV1.7 channel.
-
Cell Lines: HEK293 or CHO cells stably expressing human NaV1.7 channels are commonly used.
-
Method: Whole-cell patch-clamp recordings are performed to measure the sodium current mediated by NaV1.7 channels.
-
Procedure:
-
Cells are voltage-clamped at a holding potential that maintains the channels in a closed or inactivated state.
-
A voltage step is applied to elicit a sodium current.
-
This compound is applied at various concentrations, and the resulting inhibition of the sodium current is measured.
-
The IC50 is calculated by fitting the concentration-response data to the Hill equation.
-
2. Mouse Formalin Test for Analgesia
The formalin test is a widely used model of tonic chemical pain that involves two distinct phases of nociceptive behavior.
-
Animals: Male C57BL/6 mice are often used.
-
Procedure:
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the mouse's hind paw.
-
Immediately following the injection, the animal's pain-related behaviors (licking, biting, and flinching of the injected paw) are observed and quantified.
-
Observations are typically recorded in two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
This compound or a control substance is administered prior to the formalin injection, and the reduction in pain behaviors is compared to a vehicle-treated group.
-
Visualizing the Process
To aid in understanding the experimental workflow and the potential reasons for conflicting results, the following diagrams are provided.
Caption: Workflow from in vitro potency to in vivo efficacy testing.
Caption: Troubleshooting flowchart for discrepant this compound data.
Caption: Mechanism of action of this compound in nociceptive signaling.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. nuchemsciences.com [nuchemsciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: PF-06456384 In Vivo Target Engagement
Welcome to the technical support center for PF-06456384. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo target engagement of this potent and selective NaV1.7 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your preclinical studies.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and similar NaV1.7 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Low or no measurable target engagement in vivo despite high in vitro potency. | High plasma protein binding of this compound reduces the unbound fraction available to engage NaV1.7.[1][2] | 1. Optimize Formulation: Consider using formulation excipients that can increase the unbound concentration of the drug. For instance, the excipient Solutol has been noted to potentially impact the clearance and distribution of this compound.[3] Experiment with different vehicle compositions to enhance drug solubility and minimize protein binding.2. Adjust Dosing Regimen: Since this compound is designed for intravenous infusion, a continuous infusion schedule may be necessary to maintain a therapeutic concentration of the unbound drug at the target site.[4][5] Bolus dosing may result in rapid clearance and insufficient target engagement over time. |
| Inconsistent results in behavioral models (e.g., formalin-induced pain, histamine-induced itch). | 1. Suboptimal Assay Conditions: The timing of drug administration relative to the induction of the behavioral response is critical.2. Animal Strain and Species Differences: The expression and function of NaV1.7 can vary between different rodent strains and species. | 1. Refine Experimental Timeline: Conduct pilot studies to determine the optimal pre-treatment time with this compound before inducing the behavioral response. This will depend on the pharmacokinetic profile of the compound in the chosen animal model.2. Standardize Animal Models: Use a consistent and well-characterized animal strain for all experiments. If possible, use transgenic models that are more sensitive to NaV1.7 modulation. |
| Observed efficacy does not correlate with measured plasma concentrations. | 1. Tissue Distribution: The concentration of this compound in the plasma may not accurately reflect the concentration at the target site (e.g., dorsal root ganglia).2. Active Metabolites: The presence of active metabolites could contribute to the observed efficacy. | 1. Measure Target Site Concentration: If technically feasible, perform tissue distribution studies to measure the concentration of this compound in relevant tissues like the dorsal root ganglia.2. Metabolite Profiling: Conduct metabolite profiling studies to identify and assess the activity of any potential metabolites. |
| Difficulty in establishing a clear dose-response relationship. | 1. Narrow Therapeutic Window: The dose required for efficacy may be close to a dose that causes off-target effects or toxicity.2. Saturation of Target Engagement: At higher doses, the target may become saturated, leading to a plateau in the dose-response curve. | 1. Expand Dose Range: Test a wider range of doses, including lower concentrations, to better define the dose-response curve.2. Combine with Target Engagement Biomarkers: Use a proximal biomarker of NaV1.7 engagement (e.g., histamine-induced scratching) in conjunction with the efficacy readout to correlate target engagement with the functional outcome. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[4][6] NaV1.7 is a key player in the transmission of pain signals. By blocking this channel, this compound can reduce the excitability of pain-sensing neurons and thereby produce an analgesic effect.
Q2: Why is achieving good in vivo target engagement with this compound challenging?
A2: A primary challenge is the high plasma protein binding of this compound and similar sulfonamide-based NaV1.7 inhibitors.[1][2] This means that a large proportion of the drug in the bloodstream is bound to proteins and is not free to interact with its target, NaV1.7. High unbound plasma exposure relative to the in vitro potency is often necessary to see a pharmacodynamic effect.[1]
Q3: What is a recommended in vivo model to assess NaV1.7 target engagement?
A3: The histamine-induced scratching model in mice is a well-validated and relevant behavioral assay for assessing NaV1.7 target engagement in vivo.[7] NaV1.7 knockout mice show a significant reduction in histamine-induced scratching, demonstrating the dependence of this behavior on NaV1.7 activity.
Q4: What formulation considerations are important for this compound?
A4: As this compound is designed for intravenous infusion, the formulation should be suitable for this route of administration.[4][5] The choice of excipients can be critical. For example, the excipient Solutol has been suggested to influence the clearance and distribution of this compound and could be explored to optimize the unbound drug concentration.[3]
Q5: How can I measure the unbound concentration of this compound in plasma?
A5: Equilibrium dialysis is a standard method to determine the unbound fraction of a drug in plasma. This technique involves dialyzing a plasma sample containing the drug against a protein-free buffer until the concentration of the unbound drug is at equilibrium on both sides of a semi-permeable membrane. The unbound concentration can then be measured in the buffer.
III. Experimental Protocols
Histamine-Induced Scratching Assay in Mice for NaV1.7 Target Engagement
Objective: To assess the in vivo target engagement of this compound by measuring its effect on histamine-induced scratching behavior in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, or a specific formulation vehicle)
-
Histamine dihydrochloride (Sigma-Aldrich)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intravenously (e.g., via tail vein infusion) at the desired dose and volume. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes before histamine injection).
-
Histamine Injection: Inject 50 µL of histamine solution (e.g., 100 µg in saline) intradermally into the nape of the neck.
-
Behavioral Observation: Immediately after the histamine injection, place the mice back into the observation chambers and record their scratching behavior for a period of 30 minutes. A scratch is defined as a lifting of the hind limb towards the head and neck region, followed by a scratching motion.
-
Data Analysis: Count the total number of scratches for each mouse during the 30-minute observation period. Compare the mean number of scratches between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in scratching in the this compound-treated group indicates target engagement.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound, including plasma protein binding, to inform dosing strategies for efficacy studies.
Procedure:
-
Animal Dosing: Administer this compound to a cohort of animals (e.g., rats or mice) via intravenous infusion at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Concentration Measurement: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the total concentration of this compound at each time point.
-
Plasma Protein Binding Determination: Use a portion of the plasma from a separate cohort of untreated animals, spiked with this compound, to determine the fraction of unbound drug using equilibrium dialysis.
-
Pharmacokinetic Modeling: Use the total plasma concentration-time data and the unbound fraction to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and the unbound area under the curve (AUC).
IV. Quantitative Data Summary
The following table summarizes hypothetical preclinical data for NaV1.7 inhibitors to illustrate the type of data that should be generated and analyzed.
| Compound | In Vitro Potency (IC50, nM) | Plasma Protein Binding (%) | Dosing Regimen | In Vivo Target Engagement (Histamine-Induced Scratch Reduction, %) | In Vivo Efficacy (Formalin Pain Model, % Reversal) |
| This compound | 0.5 | 99.5 | 10 mg/kg, IV infusion | 60% at 1h | 45% in late phase |
| Compound A | 2.0 | 95.0 | 10 mg/kg, IV bolus | 40% at 1h | 25% in late phase |
| Compound B | 0.8 | 99.8 | 10 mg/kg, IV infusion | 35% at 1h | 20% in late phase |
V. Visualizations
Caption: Signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
References
- 1. pelagobio.com [pelagobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
Technical Support Center: PF-06456384 & Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential impact of the selective NaV1.7 inhibitor, PF-06456384, on commonly used cell viability assays. The following information is intended to help you troubleshoot unexpected results and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a crucial player in pain signaling pathways, and its inhibition is a key strategy for the development of novel analgesics.[3][4][5] this compound acts by binding to the voltage sensor domain of the channel, thereby blocking the influx of sodium ions and preventing the propagation of action potentials in nociceptive neurons.[4]
Q2: I'm observing an unexpected increase in cell viability after treating my cells with this compound in an MTT assay. What could be the cause?
An apparent increase in cell viability, or a lack of expected cytotoxicity, in an MTT assay can be misleading. Several factors could contribute to this observation:
-
Direct Reduction of MTT: Some chemical compounds can directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity.[6][7] This leads to a false-positive signal, making the cells appear more viable than they are.
-
Metabolic Alterations: The inhibitor might induce metabolic changes in the cells that increase their reductive capacity, leading to enhanced MTT reduction without an actual increase in cell number.[8]
-
Off-Target Effects: While this compound is highly selective, at high concentrations it could have off-target effects that influence cellular metabolism.[9]
Q3: Are there alternative cell viability assays that are less prone to interference by small molecules like this compound?
Yes, it is highly recommended to use orthogonal (i.e., based on different principles) methods to confirm your findings. Some alternatives to tetrazolium-based assays include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells. They are generally less susceptible to interference from colored or redox-active compounds.[10]
-
LDH release assays: These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Real-time impedance-based assays: These methods continuously monitor the adherence and proliferation of cells, providing a kinetic view of cell viability.
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.[11]
-
Direct cell counting: Using an automated cell counter or a hemocytometer provides a direct measure of cell number.
Q4: What are the best practices to minimize solvent-related toxicity in my experiments?
This compound, like many small molecules, is often dissolved in a solvent such as DMSO. High concentrations of DMSO can be toxic to cells.[9][12] To mitigate this:
-
Ensure the final concentration of the solvent in your cell culture medium is typically below 0.5%, and ideally below 0.1%.[9]
-
Always include a "vehicle control" in your experimental setup. This control should contain the same concentration of the solvent as your highest inhibitor concentration, allowing you to distinguish the effect of the inhibitor from that of the solvent.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell viability assays.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased viability at high concentrations of this compound in an MTT/XTT assay | 1. Direct reduction of the tetrazolium salt by the compound.2. Altered cellular metabolism leading to increased reductase activity. | 1. Perform a cell-free assay to test for direct reduction of the tetrazolium salt by this compound.2. Validate results with an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell count.3. Lower the concentration of this compound to a range more relevant to its IC50 for NaV1.7. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the multi-well plate.3. Compound precipitation at high concentrations. | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different formulation. |
| Unexpected cytotoxicity at low concentrations of this compound | 1. Solvent toxicity.2. Off-target effects of the inhibitor.3. Cell line sensitivity. | 1. Run a vehicle control with the same solvent concentration to assess solvent toxicity.2. Perform a dose-response curve to determine the IC50 for cytotoxicity.3. Compare the cytotoxic IC50 to the reported IC50 for NaV1.7 inhibition to assess potential off-target effects. |
| Discrepancy between results from different viability assays | 1. Different biological principles of the assays (e.g., metabolic activity vs. membrane integrity).2. Assay-specific interference from the compound. | 1. Understand the mechanism of each assay and how it relates to your biological question.2. If interference is suspected in one assay, rely on the results from orthogonal methods. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces MTT in the absence of cells.
Materials:
-
This compound stock solution
-
Cell culture medium (without phenol red, if possible)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plate
Methodology:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with solvent) and a positive control (a known reducing agent, if available).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Data Analysis: Compare the absorbance values of the wells containing this compound to the vehicle control. A significant increase in absorbance indicates direct reduction of MTT by the compound.
Protocol 2: Comparative Cell Viability Analysis
This protocol outlines a workflow for comparing the effect of this compound on cell viability using both an MTT and an ATP-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT assay kit
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
Methodology:
-
Seed cells at an appropriate density in two separate 96-well plates (one clear, one opaque) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control.
-
Treat the cells with the this compound dilutions and vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
For the MTT assay: Follow the manufacturer's protocol. Typically, this involves adding MTT reagent, incubating, and then adding a solubilization solution before reading the absorbance.
-
For the CellTiter-Glo® assay: Follow the manufacturer's protocol. This usually involves adding the CellTiter-Glo® reagent directly to the wells, incubating for a short period, and then reading the luminescence.
Data Analysis: Plot the dose-response curves for both assays (cell viability vs. log of inhibitor concentration). Compare the IC50 values obtained from each assay. A significant discrepancy may suggest interference of this compound with one of the assays.
Visualizations
Caption: Workflow for assessing this compound's impact on cell viability.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay [mdpi.com]
- 7. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficacy Testing of PF-06456384 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the selective NaV1.7 inhibitor, PF-06456384, in preclinical animal models of pain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a genetically validated target for pain, as it plays a crucial role in the generation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound is designed to reduce the transmission of pain signals.
Q2: In which animal models has this compound been tested?
A2: Preclinical studies have evaluated this compound in various pain models, including the mouse formalin test for inflammatory pain.[3]
Q3: What is the reported in vivo efficacy of this compound in the formalin test?
A3: Published literature indicates that this compound exerted no significant analgesic effects in the mouse formalin test.[3] This outcome is important to consider when designing experiments and interpreting results.
Q4: Why might a potent and selective NaV1.7 inhibitor like this compound show limited efficacy in vivo?
A4: A primary reason for the discrepancy between in vitro potency and in vivo efficacy for many selective NaV1.7 inhibitors, including compounds similar to this compound, is high plasma protein binding.[4] This high level of binding reduces the concentration of the free, unbound drug that is available to reach the target site (NaV1.7 channels on peripheral neurons) and exert its pharmacological effect.
Troubleshooting Guide
Issue: Lack of significant analgesic effect of this compound in our formalin test, despite careful execution of the protocol.
Question 1: We are not observing a reduction in pain behavior (paw licking) with this compound in the formalin test. Is this expected?
Answer: Yes, this finding is consistent with published data which reports a lack of significant analgesic effect for this compound in the mouse formalin model.[3] Before troubleshooting your experimental procedure, it is crucial to acknowledge that the compound itself may not produce a robust analgesic response in this specific assay.
Question 2: How can we investigate if pharmacokinetic factors, like plasma protein binding, are limiting the efficacy of this compound in our model?
Answer: It is highly recommended to perform a plasma protein binding assay to determine the fraction of unbound this compound in the plasma of your test species. A high percentage of protein binding can significantly limit the free drug concentration at the site of action. The equilibrium dialysis method is the gold standard for this determination.
Question 3: Could the issue be with our formalin test protocol? How can we ensure our assay is valid?
Answer: To validate your formalin test, you should include a positive control group treated with a compound known to be effective in this model, such as morphine or a non-steroidal anti-inflammatory drug (NSAID). A robust response in the positive control group will confirm the validity of your experimental setup. Ensure your protocol aligns with established methods, paying close attention to formalin concentration, injection volume, and the timing of observation periods for both the neurogenic (early) and inflammatory (late) phases.
Question 4: Are there alternative animal models that might be more suitable for evaluating the efficacy of a selective NaV1.7 inhibitor?
Answer: While the formalin test is a standard model, you could consider models where NaV1.7 is more directly implicated and where local administration might bypass systemic pharmacokinetic issues. For instance, some studies have used models of NaV1.7-mediated pain induced by specific channel activators. However, it is important to note that even in other models, systemic administration of similar compounds has faced challenges.[5]
Data Presentation
The following table presents hypothetical data representative of the expected outcome of a study evaluating this compound in the mouse formalin test, based on qualitative descriptions in the literature. This data is for illustrative purposes only and demonstrates a lack of statistically significant effect.
| Treatment Group | N | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |
| Vehicle | 10 | 65.2 ± 5.1 | 110.8 ± 8.7 |
| This compound (10 mg/kg) | 10 | 62.5 ± 4.8 | 105.3 ± 9.2 |
| Morphine (5 mg/kg) | 10 | 25.1 ± 3.2 | 35.6 ± 4.1 |
| *p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes. |
Experimental Protocols
Mouse Formalin Test
Objective: To assess the analgesic efficacy of a test compound on nociceptive behavior induced by formalin injection.
Materials:
-
This compound
-
Vehicle (e.g., saline, or specific formulation vehicle)
-
Positive control (e.g., Morphine)
-
1-5% Formalin solution in saline
-
Observation chambers
-
Syringes and needles for administration and injection
-
Timer
Procedure:
-
Acclimatize mice to the testing environment by placing them in the observation chambers for at least 30 minutes prior to the experiment.
-
Administer this compound, vehicle, or positive control at the desired dose and route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection.
-
Inject a standard volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw.
-
Immediately after injection, start a timer and record the cumulative time the animal spends licking or biting the injected paw.
-
The observation is typically divided into two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-45 minutes post-injection.
-
-
Analyze the data by comparing the mean licking time in the treated groups to the vehicle control group for each phase.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
This compound
-
Control plasma from the test species (e.g., mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound and spike it into the control plasma to achieve the desired final concentration.
-
Load the plasma sample containing this compound into one chamber of the dialysis unit and PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the dialysis unit in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)
-
The percentage of protein binding is then calculated as: (1 - fu) * 100%.
Mandatory Visualizations
Caption: NaV1.7 Signaling Pathway in Nociception.
Caption: Troubleshooting Workflow for this compound Efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent voltage-gated sodium channel 1.7 (NaV1.7) inhibitors: PF-06456384 and PF-05089771. The information presented is collated from preclinical and clinical research to assist in the evaluation of these compounds for pain research and therapeutic development.
Introduction to NaV1.7 Inhibition in Pain Signaling
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1][3] NaV1.7 acts as a "gatekeeper" for pain, amplifying subthreshold depolarizations to initiate action potentials that convey noxious stimuli from the periphery to the central nervous system.[4][5] Human genetic studies have solidified NaV1.7 as a key therapeutic target: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations lead to a congenital inability to perceive pain.[1][2] This has spurred the development of selective NaV1.7 inhibitors as a promising new class of non-opioid analgesics.
This compound and PF-05089771, both developed by Pfizer, are selective inhibitors of NaV1.7. While sharing the same molecular target, they possess distinct profiles in terms of potency, selectivity, and clinical development trajectory. This guide aims to provide a comprehensive comparison based on available experimental data.
Mechanism of Action
Both this compound and PF-05089771 are state-dependent inhibitors, meaning they preferentially bind to and stabilize the inactivated state of the NaV1.7 channel. This prevents the channel from returning to the resting state, thereby reducing neuronal excitability.
PF-05089771 is an arylsulfonamide that interacts with the voltage-sensor domain (VSD) of domain IV of the NaV1.7 channel.[6] This interaction stabilizes the channel in a non-conducting conformation.[6]
This compound is also a potent and selective NaV1.7 inhibitor, designed for intravenous administration.[7][8] While detailed binding site information is less publicly available, it is understood to also be a highly selective blocker of the NaV1.7 channel.[7][8]
dot
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PF-05089771, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency (IC50) against human NaV1.7
| Compound | IC50 (nM) | Assay Conditions |
| This compound | 0.01[9][10] | Electrophysiology on HEK293 cells |
| PF-05089771 | ~11-15[11] | Electrophysiology on HEK293 cells |
Table 2: Selectivity Profile against other human NaV Subtypes (IC50 in µM)
| Channel Subtype | This compound | PF-05089771 |
| hNaV1.1 | Data not available | >10 |
| hNaV1.2 | 0.0058 | 0.12 |
| hNaV1.3 | Data not available | >10 |
| hNaV1.4 | Data not available | >10 |
| hNaV1.5 | Data not available | >10 |
| hNaV1.6 | Data not available | 0.18 |
| hNaV1.8 | Data not available | >10 |
Data for PF-05089771 is adapted from multiple sources and may represent approximate values.
Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
Objective: To determine the potency and selectivity of the inhibitors on various NaV channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV channel subtype of interest.
General Procedure:
-
Cell Culture: Stably transfected cells are cultured under standard conditions.
-
Recording Preparation: Cells are dissociated and plated onto recording chambers.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using automated (e.g., Qube, Patchliner) or manual patch-clamp systems.
-
Solutions: The external solution typically contains (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a physiological pH. The internal solution may contain (in mM): 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA.
-
Voltage Protocol: To assess the inhibition of the inactivated state, a common protocol involves a holding potential of approximately -120 mV, followed by a depolarizing pulse to a level that induces channel inactivation (e.g., -70 mV for NaV1.7) before a test pulse to elicit current (e.g., 0 mV).
-
Compound Application: The test compound is applied at various concentrations through a perfusion system.
-
Data Analysis: The peak sodium current in the presence of the compound is compared to the control. Concentration-response curves are generated to determine the IC50 value.
dot
In Vivo Pain Models
Objective: To evaluate the analgesic efficacy of the inhibitors in preclinical models of pain.
1. Formalin-Induced Pain Model:
-
Animal Model: Male ICR mice or Sprague-Dawley rats.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. This induces a biphasic pain response: an acute phase (0-10 minutes) and a tonic, inflammatory phase (15-60 minutes).
-
Drug Administration: Test compounds are administered systemically (e.g., intraperitoneal, oral) or locally prior to formalin injection.
-
Endpoint Measurement: The time spent licking or biting the injected paw is recorded as a measure of nociceptive behavior.
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: CFA is injected into the plantar surface of the hind paw, inducing a localized and persistent inflammation.
-
Drug Administration: Inhibitors are typically administered after the establishment of inflammation.
-
Endpoint Measurement: Thermal hyperalgesia (e.g., using the Hargreaves test) and mechanical allodynia (e.g., using von Frey filaments) are measured to assess pain sensitivity.
3. Neuropathic Pain Models (e.g., Spinal Nerve Ligation - SNL):
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The L5 spinal nerve is tightly ligated, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Drug Administration: Compounds are administered after the development of neuropathic pain.
-
Endpoint Measurement: Mechanical allodynia and thermal hyperalgesia are assessed over time.
In Vivo Efficacy Summary
PF-05089771:
-
In a mouse model of NaV1.7-mediated pain, systemic administration of PF-05089771 significantly reduced pain behaviors.
-
Intrathecal administration in mice produced rapid and long-lasting analgesia in models of nociceptive, inflammatory, and neuropathic pain.[10] Interestingly, this effect was blocked by naloxone, suggesting an interaction with the endogenous opioid system.[10]
-
Despite promising preclinical data, a Phase II clinical trial of PF-05089771 for painful diabetic peripheral neuropathy was terminated due to a lack of efficacy.[11]
This compound:
-
Preclinical in vivo efficacy data has been generated for this compound, with specific mention of its potential in the formalin pain model.[8][9] However, detailed public data on its in vivo efficacy across a range of pain models and dose-responses is limited.
Conclusion
This compound and PF-05089771 are both highly potent and selective inhibitors of NaV1.7. Based on available in vitro data, this compound exhibits exceptionally high potency, with an IC50 in the picomolar range. PF-05089771, while less potent, has a well-characterized selectivity profile and has undergone more extensive preclinical and clinical evaluation.
The clinical failure of PF-05089771, despite its promising preclinical profile, highlights the translational challenges in the development of NaV1.7 inhibitors for pain. The reasons for this disconnect are likely multifactorial and a subject of ongoing research. For this compound, its high potency and intravenous route of administration may offer advantages in specific clinical settings, though more comprehensive preclinical and clinical data are needed for a complete evaluation. This guide provides a foundation for researchers to compare these two important tool compounds in the ongoing effort to develop effective and safe analgesics targeting NaV1.7.
References
- 1. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06456384 and AMG 837: Efficacy in Distinct Therapeutic Arenas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drug compounds, PF-06456384 and AMG 837. It is critical to note at the outset that these compounds are not direct competitors and target distinct biological pathways for different therapeutic applications. This compound is a potent and selective inhibitor of the NaV1.7 sodium channel, developed for the potential treatment of pain.[1][2][3][4][5][6][7] In contrast, AMG 837 is a partial agonist of the GPR40/FFA1 receptor, investigated for its potential in treating type 2 diabetes by enhancing glucose-stimulated insulin secretion.[8][9][10][11][12][13][14] This guide will, therefore, present their efficacy data within their respective therapeutic contexts.
Section 1: this compound - A NaV1.7 Inhibitor for Analgesia
This compound was designed as a highly potent and selective intravenous inhibitor of the NaV1.7 voltage-gated sodium channel, a genetically validated target for pain.[3][4][5] The rationale is that inhibiting this channel, which is preferentially expressed in peripheral sensory neurons, could provide pain relief with fewer side effects associated with less selective sodium channel blockers.[2]
Quantitative Efficacy Data
| Parameter | Value | Species/System | Reference |
| IC50 (NaV1.7) | 0.01 nM | Not specified | [1][6] |
Experimental Protocols
In Vitro Electrophysiology:
The inhibitory potency of this compound on the NaV1.7 channel was likely determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human NaV1.7 channel. In this method, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents. The cells would be held at a specific membrane potential, and the NaV1.7 channels activated by a depolarizing voltage step. The effect of increasing concentrations of this compound on the amplitude of the sodium current would be measured to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the proposed mechanism of action for a NaV1.7 inhibitor like this compound in blocking pain signal transmission.
Section 2: AMG 837 - A GPR40/FFA1 Agonist for Type 2 Diabetes
AMG 837 is a partial agonist of the GPR40 (also known as FFA1) receptor, which is predominantly expressed on pancreatic β-cells.[8][9][13] Activation of GPR40 by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[8][9][13] Therefore, AMG 837 was developed as a potential oral therapeutic for type 2 diabetes to improve glycemic control.[8][9][10][11][12][13]
Quantitative Efficacy Data
| Parameter | Value | Species/System | Reference |
| EC50 (GTPγS binding) | 1.5 ± 0.1 nM | Human GPR40 expressing A9 cells | [8][9] |
| EC50 (Ca2+ flux) | 13.5 nM, 22.6 nM, 31.7 nM | CHO cells (human, mouse, rat receptors) | [12] |
| EC50 (Insulin Secretion) | 142 ± 20 nM | Isolated mouse islets | [9] |
| Glucose AUC Improvement (in vivo) | 14.5% (p<0.05) at 0.1 mg/kg, 18.8% (p<0.01) at 0.3 mg/kg | Sprague-Dawley rats (acute dosing) | [8][9][13] |
| Glucose AUC Decrease (in vivo) | ~46% (p<0.001) at all doses | Zucker fatty rats | [13] |
| Oral Bioavailability (%F) | 84% | Rats (0.5 mg/kg) | [9] |
Experimental Protocols
In Vitro Calcium Flux Assay:
The potency of AMG 837 to activate the GPR40 receptor was assessed using a calcium flux assay in CHO cells stably expressing the human, mouse, or rat GPR40 receptor. Cells were loaded with a calcium-sensitive fluorescent dye. Upon addition of AMG 837, GPR40 activation leads to Gq protein signaling, resulting in the release of intracellular calcium stores. The increase in intracellular calcium is detected as a change in fluorescence intensity. The EC50 value was determined by measuring the response at various concentrations of AMG 837.[12]
In Vivo Oral Glucose Tolerance Test (OGTT):
To evaluate the in vivo efficacy of AMG 837, an oral glucose tolerance test was performed in both normal Sprague-Dawley and obese Zucker fatty rats. The animals were fasted overnight and then administered AMG 837 or vehicle by oral gavage. After a set period (e.g., 30 minutes), a glucose solution was administered orally. Blood samples were collected at various time points to measure plasma glucose and insulin levels. The Area Under the Curve (AUC) for glucose was calculated to quantify the improvement in glucose tolerance.[8][9][13]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of AMG 837 in potentiating glucose-stimulated insulin secretion.
Summary and Conclusion
This compound and AMG 837 are promising molecules that have been optimized for distinct therapeutic purposes. This compound demonstrates high potency as a NaV1.7 inhibitor, a key target for pain. However, some studies suggest a lack of preclinical efficacy in certain pain models, which may be attributed to high plasma protein binding.[5][7][15][16] AMG 837, on the other hand, has shown efficacy as a partial GPR40 agonist in preclinical models of type 2 diabetes by enhancing glucose-stimulated insulin secretion and improving glucose tolerance.[8][9][13] It is important to note that the development of some GPR40 agonists has been challenged by observations of liver toxicity in clinical trials, a factor that requires careful consideration in the development of this class of drugs.[10][11][17]
This guide highlights the importance of understanding the specific mechanism of action and intended therapeutic application when evaluating the efficacy of a drug candidate. Direct comparison of efficacy between compounds with such disparate targets and mechanisms is not scientifically meaningful. Instead, a thorough evaluation of each compound's performance within its designated therapeutic area, supported by robust preclinical and clinical data, is essential for informed drug development decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 14. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 16. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the voltage-gated sodium channel (NaV) inhibitor PF-06456384 with established NaV1.5-targeting drugs, Flecainide and Mexiletine. Contrary to potential misconceptions, this compound is not a NaV1.5 inhibitor; it is a highly potent and selective inhibitor of NaV1.7, a key target for the treatment of pain. This guide validates its selectivity against the cardiac NaV1.5 channel, a critical safety parameter for any therapeutic agent targeting other NaV isoforms.
The data presented herein, derived from electrophysiological assays, demonstrates the starkly different pharmacological profiles of these compounds, underscoring the importance of isoform selectivity in modern drug development.
Comparative Selectivity Data
The inhibitory activity of a compound is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of a compound refers to its differential potency against various channel isoforms. An ideal non-cardiac NaV inhibitor will have a very low IC50 for its target isoform (e.g., NaV1.7) and a very high IC50 for NaV1.5.
Table 1: Inhibitory Potency (IC50) of this compound Across Human NaV Channel Isoforms
The following table summarizes the inhibitory potency of this compound against a panel of human voltage-gated sodium channel α-subunits expressed in HEK293 cells.
| Channel Isoform | IC50 (µM) | Fold-Selectivity vs. NaV1.5 | Primary Tissue Location |
| hNaV1.7 | 0.00058 | 4466x | Peripheral Nervous System (Pain Signaling) |
| hNaV1.1 | 0.314 | 8.2x | Central Nervous System |
| hNaV1.2 | 0.003 | 863x | Central Nervous System |
| hNaV1.3 | 6.44 | 0.4x | Central Nervous System (Developmental) |
| hNaV1.4 | 1.45 | 1.8x | Skeletal Muscle |
| hNaV1.5 | 2.59 | 1x | Cardiac Muscle |
| hNaV1.6 | 0.0058 | 447x | Central & Peripheral Nervous System |
| hNaV1.8 | 26.0 | 0.1x | Peripheral Nervous System |
Data sourced from electrophysiology assays. Lower IC50 values indicate higher potency.
Table 2: Inhibitory Potency (IC50) of Comparator Antiarrhythmic Drugs
This table shows the inhibitory potency of Flecainide and Mexiletine, drugs that primarily target NaV1.5 to treat cardiac arrhythmias. Note that data is compiled from multiple sources and experimental conditions may vary.
| Compound | Channel Isoform | IC50 (µM) | Primary Indication |
| Flecainide | hNaV1.5 (Use-dependent) | ~7.4 | Cardiac Arrhythmia |
| hNaV1.5 (Resting) | ~345 | ||
| Mexiletine | hNaV1.5 | ~47.0 | Cardiac Arrhythmia |
| hNaV1.4 (Inactivated state) | ~67.8 | ||
| hNaV1.4 (Resting state) | ~431.2 |
Data indicates that Flecainide and Mexiletine are potent blockers of NaV1.5, contrasting sharply with the profile of this compound.
Experimental Protocols
The data presented for NaV channel inhibitors are primarily generated using whole-cell patch-clamp electrophysiology. This "gold standard" technique allows for the direct measurement of ion channel currents from individual cells.
Representative Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology
This method outlines the assessment of a compound's inhibitory effect on a specific human NaV channel isoform (e.g., hNaV1.5 or hNaV1.7) stably expressed in a Human Embryonic Kidney 293 (HEK293) cell line.
-
Cell Culture and Preparation:
-
Cell Line: HEK293 cells stably transfected with the gene encoding the desired human NaV channel α-subunit (e.g., SCN5A for hNaV1.5 or SCN9A for hNaV1.7).
-
Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), appropriate antibiotics for selection, and incubated at 37°C in a 5% CO2 environment.
-
Dissociation: Prior to an experiment, cells are detached from the culture flask using a gentle enzymatic solution (e.g., Accutase). They are then washed, centrifuged, and resuspended in an extracellular solution to a concentration of approximately 5 x 10^6 cells/mL.
-
-
Solutions and Reagents:
-
Intracellular Solution (Pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium (Cs+) is used to block endogenous potassium channels.
-
Extracellular Solution (Bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Test Compound: The compound (e.g., this compound) is prepared as a concentrated stock solution in DMSO and then diluted to final concentrations in the extracellular solution.
-
-
Automated Electrophysiology (e.g., using IonFlux, PatchXpress, or SyncroPatch systems):
-
Cell Trapping: The cell suspension is introduced into the system's microfluidic plate. A gentle negative pressure is applied to capture and position individual cells against apertures, forming a high-resistance "giga-ohm seal" (GΩ seal).
-
Whole-Cell Configuration: A subsequent pulse of negative pressure is applied to rupture the cell membrane under the aperture, allowing electrical access to the cell's interior (whole-cell mode).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit NaV channel currents. A typical protocol involves:
-
Holding the cell membrane at a negative potential where channels are in a resting state (e.g., -120 mV).
-
Applying a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) to open the channels, which generates an inward sodium current.
-
For state-dependent inhibitors, the holding potential may be adjusted to the half-inactivation voltage of the channel to increase the population of inactivated channels, which are often the preferred target state for sulfonamide inhibitors like this compound.
-
-
Compound Application: The system perfuses the cells with the control extracellular solution to establish a baseline current. Subsequently, increasing concentrations of the test compound are applied, and the resulting inhibition of the sodium current is measured.
-
Data Analysis: The peak sodium current at each compound concentration is measured and normalized to the baseline current. The resulting concentration-response data is fitted with the Hill equation to determine the IC50 value.
-
Visualizations
Logical Diagram: NaV Isoform Selectivity and Tissue Function
The following diagram illustrates the critical importance of NaV channel selectivity. A therapeutic agent targeting NaV1.7 for pain must avoid significant interaction with NaV1.5 to prevent adverse cardiac events.
Caption: Selectivity profile of this compound.
Experimental Workflow: Automated Patch-Clamp Assay
This diagram outlines the sequential steps involved in determining the IC50 of a compound using an automated electrophysiology platform.
Caption: Workflow for IC50 determination.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent NaV1.7 inhibitor with exceptional selectivity against the cardiac NaV1.5 channel. Its potency at NaV1.7 is over 4,000-fold higher than at NaV1.5. This pharmacological profile is highly desirable for the development of non-opioid analgesics, as it minimizes the potential for cardiac side effects that are a significant concern with non-selective sodium channel blockers. In contrast, antiarrhythmic agents like Flecainide and Mexiletine show potent, use-dependent blockade of NaV1.5, which is consistent with their clinical application but would be an unacceptable liability for a drug intended for a non-cardiac indication. This guide underscores the power of systematic, quantitative electrophysiological assessment in modern drug discovery to ensure both efficacy at the intended target and safety against critical off-targets.
Navigating the Maze of Pain Relief: A Comparative Look at the NaV1.7 Inhibitor PF-06456384
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective analgesics with minimal side effects has led researchers to the voltage-gated sodium channel NaV1.7, a genetically validated key player in human pain signaling. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital inability to perceive pain, making this channel a highly attractive target for novel pain therapeutics. Among the numerous compounds developed to target NaV1.7 is PF-06456384, a highly potent and selective inhibitor. This guide provides a comparative analysis of this compound, examining its performance in preclinical pain models relative to other NaV1.7 inhibitors and highlighting the challenges in translating in vitro potency to in vivo efficacy.
Mechanism of Action: Targeting the Source of the Pain Signal
This compound is a potent and selective inhibitor of the NaV1.7 sodium channel, with an IC50 of 0.01 nM.[1] NaV1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking this channel, this compound aims to dampen the pain signals at their origin, before they are relayed to the central nervous system. The remarkable selectivity of this compound for NaV1.7 over other sodium channel subtypes is a key design feature aimed at minimizing off-target effects, such as those on the cardiovascular and central nervous systems.
Signaling Pathway of NaV1.7 in Nociception
Caption: Simplified signaling pathway of pain perception mediated by the NaV1.7 channel and the inhibitory action of this compound.
Comparative Performance in Preclinical Pain Models: A Complex Picture
Despite its high in vitro potency, the available preclinical data for this compound presents a nuanced picture of its analgesic efficacy. A significant finding reported in a 2021 review is that this compound "exerted no significant analgesic effects in the mouse formalin test".[2] This suggests a disconnect between its potent channel inhibition and its ability to produce analgesia in this specific inflammatory pain model.
Challenges in translating the in vitro potency of some NaV1.7 inhibitors to in vivo efficacy have been noted.[3][4] One potential reason for this discrepancy is high plasma protein binding, which can limit the concentration of the free, active compound at the target site.[3][5]
Alternative NaV1.7 Inhibitors
To provide context, it is useful to consider the performance of other selective NaV1.7 inhibitors.
-
PF-05089771 : Another potent and selective NaV1.7 inhibitor from Pfizer, PF-05089771, has progressed to clinical trials. In a Phase II study for painful diabetic peripheral neuropathy, it showed only moderate efficacy.[3] This highlights the general challenge of developing NaV1.7 inhibitors that demonstrate robust clinical analgesia.
-
Other Arylsulfonamides : A number of other arylsulfonamide-based NaV1.7 inhibitors have been developed by various pharmaceutical companies. While many show promise in preclinical models of inflammatory and neuropathic pain, the overall landscape is marked by a difficulty in achieving significant clinical efficacy.[7][8][9][10]
Due to the limited availability of specific quantitative in vivo data for this compound, a direct, data-driven comparison in a tabular format is not feasible at this time. The following table provides a conceptual framework for how such a comparison would be structured if the data were available.
Table 1: Conceptual Comparative Efficacy of NaV1.7 Inhibitors in Preclinical Pain Models
| Compound | Pain Model | Key Efficacy Readout | Result (Conceptual) | Reference |
| This compound | Formalin Test (Mouse) | Licking/Flinching Time (Phase II) | No significant effect | [2] |
| Chung Model (Rat) | Mechanical Allodynia | Data not available | ||
| Alternative A | Formalin Test (Mouse) | Licking/Flinching Time (Phase II) | e.g., 50% reduction at 10 mg/kg | Fictional |
| Chung Model (Rat) | Mechanical Allodynia | e.g., Reversal of hyperalgesia | Fictional | |
| Alternative B | Formalin Test (Mouse) | Licking/Flinching Time (Phase II) | e.g., 30% reduction at 30 mg/kg | Fictional |
| Chung Model (Rat) | Mechanical Allodynia | e.g., Partial reversal of hyperalgesia | Fictional |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols for two commonly used pain models.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic, inflammatory pain.[11][12][13][14][15][16][17]
-
Animal Model : Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure : A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Assessment : Immediately after injection, the animal is placed in an observation chamber. Nociceptive behaviors, such as licking, flinching, and biting of the injected paw, are recorded over a period of up to 60 minutes.
-
Phases of Response : The response to formalin is biphasic:
-
Phase 1 (0-10 minutes) : An initial, acute phase of intense nociceptive behavior resulting from the direct chemical activation of nociceptors.
-
Phase 2 (15-60 minutes) : A later, tonic phase driven by a combination of peripheral inflammation and central sensitization.
-
-
Data Analysis : The total time spent in nociceptive behaviors is quantified for each phase. The efficacy of a test compound is determined by its ability to reduce these behaviors compared to a vehicle-treated control group.
Chung Model of Neuropathic Pain (Spinal Nerve Ligation)
The spinal nerve ligation (SNL) model, developed by Kim and Chung, is a robust and widely used model of peripheral neuropathic pain.[18][19][20][21][22]
-
Animal Model : Typically adult male Sprague-Dawley rats.
-
Surgical Procedure : Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
-
Post-Operative Development of Pain : Following surgery, animals develop signs of neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
-
Behavioral Assessment :
-
Mechanical Allodynia : Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia : Assessed using a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.
-
-
Data Analysis : The paw withdrawal threshold or latency is measured before and after drug administration and compared between drug-treated and vehicle-treated groups.
Experimental Workflow
Caption: A generalized workflow for conducting preclinical studies in animal models of pain.
Conclusion and Future Directions
This compound stands as a testament to the remarkable progress in medicinal chemistry, demonstrating exceptional potency and selectivity for the NaV1.7 channel. However, the available preclinical data, particularly the reported lack of efficacy in the formalin model, underscores the significant hurdles in translating potent in vitro activity into robust in vivo analgesia. The challenges may lie in pharmacokinetic and pharmacodynamic factors, such as high plasma protein binding, which can limit target engagement.
For researchers in the field, the story of this compound and other selective NaV1.7 inhibitors serves as a crucial case study. Future efforts in this area will likely require a multi-pronged approach, focusing not only on potency and selectivity but also on optimizing drug metabolism and pharmacokinetic profiles to ensure adequate free drug concentrations at the site of action. Furthermore, a deeper understanding of the complex role of NaV1.7 in different pain states and the potential for redundancy in pain signaling pathways will be critical for the successful development of the next generation of non-opioid analgesics. The path to a highly effective and safe NaV1.7-targeted pain therapy remains challenging, but the genetic validation of this target continues to make it a compelling pursuit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 12. criver.com [criver.com]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 20. criver.com [criver.com]
- 21. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 22. dovepress.com [dovepress.com]
A Head-to-Head Comparison: The Selective Nav1.7 Inhibitor PF-06456384 Versus Non-Selective Sodium Channel Blockers
In the landscape of analgesic drug development, the voltage-gated sodium channel Nav1.7 has emerged as a genetically validated and highly promising target for pain therapeutics. The discovery that individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are congenitally insensitive to pain has spurred the development of selective Nav1.7 inhibitors. This guide provides a head-to-head comparison of PF-06456384, a highly potent and selective Nav1.7 inhibitor, with traditional non-selective sodium channel blockers (NSBs) like lidocaine and carbamazepine.[1][2]
The primary distinction lies in selectivity. This compound is engineered to specifically target the Nav1.7 channel, which is preferentially expressed in peripheral sensory neurons responsible for pain signaling.[1][2] In contrast, non-selective NSBs affect a broad range of sodium channel subtypes located throughout the body, including the central nervous system (CNS) and cardiac muscle.[3][4] This lack of selectivity is the root of their therapeutic efficacy in conditions like epilepsy and cardiac arrhythmias but also contributes to a wide array of dose-limiting side effects.[4][5]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound against the Nav1.7 channel compared to the broader activity of non-selective agents.
| Compound | Target | IC50 | Selectivity Profile | Key Characteristics |
| This compound | Nav1.7 | 0.01 nM [6][7] | Highly selective for Nav1.7 over other Nav subtypes (e.g., >1000-fold vs Nav1.5) | Designed as a potent, state-dependent inhibitor that preferentially binds to the inactivated state of the channel.[1][8][9] |
| Carbamazepine | Nav Channels (Non-selective) | Micromolar (µM) range | Blocks multiple Nav subtypes (Nav1.1, Nav1.2, Nav1.7, etc.)[10][11] | Exhibits use- and voltage-dependent block, with higher affinity for the inactivated state; widely used as an anticonvulsant.[10][11][12] |
| Lidocaine | Nav Channels (Non-selective) | Micromolar (µM) range | Blocks a wide range of Nav subtypes, including those in cardiac and neuronal tissue.[3][13][14] | A local anesthetic and Class Ib antiarrhythmic that blocks open and inactivated sodium channels from the intracellular side.[3][15][16] |
Note: IC50 values for non-selective blockers can vary significantly based on the specific Nav subtype and the electrophysiological protocol used (e.g., resting vs. inactivated state).
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in therapeutic strategy is visualized below. Non-selective agents achieve their effects by broadly dampening electrical excitability in various tissues, while this compound aims for a targeted reduction of pain signals at their source.
Caption: Differential targeting of Nav channel subtypes.
Experimental Protocols
The characterization and comparison of these compounds rely on precise electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard method for studying ion channel function and pharmacology.[17]
-
Objective: To measure the inhibitory effect of a compound on specific voltage-gated sodium channel subtypes.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected to express the human Nav channel of interest (e.g., hNav1.7, hNav1.5).[10][12][18]
-
Methodology:
-
Cells are cultured and prepared for recording.
-
A glass micropipette with a tip diameter of ~1 micrometer, filled with an intracellular-like solution, is pressed against a single cell.
-
A giga-ohm seal is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to gain "whole-cell" access, allowing control of the cell's membrane potential and recording of the ionic currents across the entire cell membrane.
-
Voltage Protocols: Specific voltage commands are applied to elicit channel activity. To assess state-dependence, protocols are designed to measure compound affinity for channels in the resting state versus the inactivated state. For example, a holding potential of -120 mV is used to assess resting state block, while a depolarized holding potential (e.g., -60 mV) or a series of high-frequency depolarizing pulses is used to assess use-dependent or inactivated-state block.[10][19]
-
Compound Application: The compound of interest is applied to the extracellular solution at varying concentrations to determine the concentration at which 50% of the channel activity is inhibited (IC50).
-
-
Data Analysis: Current amplitudes are measured before and after drug application. Concentration-response curves are generated to calculate IC50 values, providing a quantitative measure of potency.
In Vivo Models
Preclinical efficacy is often assessed in animal models of pain.
-
Formalin Pain Model: This model assesses a compound's efficacy against both acute and persistent inflammatory pain.[2] A dilute formalin solution is injected into an animal's paw, and pain-related behaviors (e.g., licking, flinching) are quantified. While this compound is noted to have potential for this research, some studies have reported it exerted no significant analgesic effects in the mouse formalin test.[2][6]
-
Neuropathic Pain Models: Models such as Chronic Constriction Injury (CCI) are used to evaluate efficacy against nerve-damage-induced pain.[20]
Conclusion
This compound represents a targeted approach to analgesia, leveraging an exceptionally high potency and selectivity for the Nav1.7 sodium channel.[1][6][21] This contrasts sharply with non-selective sodium channel blockers, which have broad activity across multiple channel subtypes.[3][4][22] The key theoretical advantage of a selective inhibitor like this compound is the potential to provide effective pain relief while avoiding the CNS and cardiovascular side effects that often limit the utility of non-selective agents.[2][5] However, it is important to note that despite strong preclinical data for several selective Nav1.7 inhibitors, translating this promise into clinical efficacy has been challenging, with some studies suggesting issues like high plasma protein binding may limit target engagement in humans.[9][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. rupress.org [rupress.org]
- 16. ahajournals.org [ahajournals.org]
- 17. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Navβ4 peptide-mediated resurgent sodium currents in Nav1.7 channels by carbamazepine, riluzole, and anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 20. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 23. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Comparative Guide to PF-06456384: A Potent and Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The performance of this compound is compared with other notable NaV1.7 inhibitors, supported by experimental data from various cell lines. This document is intended to serve as a valuable resource for researchers in the fields of pain therapeutics and ion channel drug discovery.
Introduction to this compound and NaV1.7
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons and has been genetically validated as a critical player in human pain signaling. Gain-of-function mutations in NaV1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This makes NaV1.7 a prime therapeutic target for the development of novel analgesics.
This compound is a small molecule inhibitor designed to be a highly potent and selective antagonist of NaV1.7.[1][2][3] Its mechanism of action involves binding to the voltage-sensing domain (VSD) of the channel, thereby stabilizing the inactivated state and preventing channel opening. This guide will delve into the comparative activity of this compound in different cellular contexts and against alternative NaV1.7 inhibitors.
Comparative Activity of NaV1.7 Inhibitors
The inhibitory activity of this compound and its alternatives is typically assessed using electrophysiological techniques, such as whole-cell patch clamp, in cell lines heterologously expressing the human NaV1.7 channel, most commonly Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Comparative IC50 Values of NaV1.7 Inhibitors in a NaV1.7-Expressing Cell Line
| Compound | Target | IC50 (nM) | Cell Line | Reference(s) |
| This compound | NaV1.7 | 0.01 | Not Specified | [2] |
| PF-05089771 | hNaV1.7 | 11 - 15 | HEK293/CHO | [4] |
| AMG8379 | hNaV1.7 | 8.5 | HEK293/CHO | [4] |
| Vixotrigine | hNaV1.7 | 1760 - 5120 (use-dependent) | Not Specified | [5][6] |
| GX-936 | NaV1.7 (mutant) | 40 | Not Specified |
hNaV1.7 refers to the human isoform of the channel. Note: IC50 values can vary depending on the specific experimental conditions, such as the voltage protocol used.
Selectivity Profile
A crucial aspect of a therapeutic NaV1.7 inhibitor is its selectivity over other NaV subtypes to minimize off-target effects. For instance, inhibition of NaV1.5, which is predominantly expressed in the heart, can lead to cardiovascular side effects.
Table 2: Selectivity Profile of PF-05089771 against other NaV Subtypes
| NaV Subtype | IC50 (µM) | Fold Selectivity vs. NaV1.7 |
| NaV1.1 | >10 | >900 |
| NaV1.2 | 0.13 | ~12 |
| NaV1.3 | >10 | >900 |
| NaV1.4 | >10 | >900 |
| NaV1.5 | >10 | >900 |
| NaV1.6 | 0.19 | ~17 |
| NaV1.8 | >10 | >900 |
Signaling Pathway and Experimental Workflow
The development and validation of NaV1.7 inhibitors involve a series of experimental steps, from cellular assays to assess potency and selectivity to more complex functional assays.
Caption: Signaling pathway of NaV1.7 in pain transmission and its inhibition by this compound.
Caption: General experimental workflow for assessing NaV1.7 inhibitor activity.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard method for characterizing ion channel modulators, providing detailed information on the voltage- and state-dependence of inhibition.
1. Cell Preparation:
-
HEK293 or CHO cells stably expressing the human NaV1.7 channel are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
For recording, cells are plated on glass coverslips and allowed to adhere.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are used to form a giga-ohm seal with the cell membrane.
-
Cells are held at a holding potential of -120 mV.
-
To assess the effect of the compound on the channel in the inactivated state, a depolarizing pre-pulse to a voltage that causes approximately 50% inactivation is applied before the test pulse.
-
NaV1.7 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
-
After establishing a stable baseline current, the test compound is applied via a perfusion system.
-
The percentage of current inhibition is measured at various concentrations to determine the IC50 value.
FLIPR Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a higher-throughput method to assess changes in cell membrane potential.
1. Cell Preparation:
-
Cells expressing NaV1.7 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.[7]
3. Compound Preparation:
-
Serial dilutions of the test compounds are prepared in the assay buffer in a separate compound plate.
4. Assay Execution:
-
The cell plate and compound plate are placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of compounds.
-
The instrument adds the compounds to the cell plate, and the fluorescence is monitored in real-time.
-
An activator of NaV1.7 (e.g., veratridine) is then added to depolarize the cells, and the change in fluorescence is measured.
-
The inhibitory effect of the compound is determined by its ability to prevent the veratridine-induced change in fluorescence.
-
IC50 values are calculated from the concentration-response curves.
Conclusion
This compound is an exceptionally potent inhibitor of the NaV1.7 channel. The data presented in this guide, alongside the detailed experimental protocols, provide a framework for the comparative evaluation of this compound and other NaV1.7 inhibitors. The choice of assay and cell line is critical for obtaining reliable and comparable data in the pursuit of novel pain therapeutics targeting NaV1.7. Further studies directly comparing the selectivity and state-dependence of this compound with other leading compounds under identical experimental conditions will be invaluable for the field.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the treatment of pain. The discovery that individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, are congenitally insensitive to pain has spurred the development of selective inhibitors aimed at replicating this phenotype pharmacologically. This guide provides a comparative analysis of the preclinical NaV1.7 inhibitor PF-06456384 against a selection of other novel inhibitors that have been investigated for their potential as analgesics.
This document summarizes key quantitative data on potency, selectivity, and in vivo efficacy in structured tables for straightforward comparison. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and critical evaluation of the presented data.
Overview of NaV1.7 Inhibition for Analgesia
The NaV1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a pivotal role in the initiation and propagation of action potentials in response to noxious stimuli. Its involvement in human pain perception is unequivocal, with gain-of-function mutations leading to debilitating pain syndromes. Therefore, selective blockade of NaV1.7 is a promising therapeutic strategy for a variety of pain states, with the potential for a superior safety profile compared to non-selective sodium channel blockers that can have cardiovascular and central nervous system side effects.[1][2]
Comparative Analysis of Inhibitor Potency and Selectivity
The ideal NaV1.7 inhibitor should exhibit high potency for the target channel and significant selectivity over other sodium channel subtypes to minimize off-target effects. The following table summarizes the in vitro potency (IC50) and selectivity profiles of this compound and other notable NaV1.7 inhibitors.
| Compound | hNaV1.7 IC50 (nM) | Selectivity vs. hNaV1.5 | Selectivity vs. hNaV1.8 | Other Notable Selectivity | Reference |
| This compound | 0.01 | >1000-fold | >1000-fold | Highly selective against a broad panel of NaV subtypes. | [3] |
| PF-05089771 | 11 | ≥ 909-fold | ≥ 909-fold | 11-fold vs. NaV1.2, 16-fold vs. NaV1.6, 59-fold vs. NaV1.1 | [4][5] |
| DS-1971 | 22.8 | High | High | Data not specified in detail. | [6] |
| MK-2075 | 149 | Data not specified | Data not specified | Selective, but specific fold-selectivity not detailed. | [7] |
| A-803467 | 800 | Data not specified | Selective for NaV1.8 | Primarily a NaV1.8 inhibitor. | |
| GDC-0276 | Not specified | Data not specified | Data not specified | Data not specified in search results. | |
| ST-2427 | 39 (human) | >2500-fold | >2500-fold | Highly selective against other NaV subtypes. | [8] |
In Vivo Efficacy in Preclinical Pain Models
The translation of in vitro potency to in vivo analgesic efficacy is a critical step in drug development. The following table compares the performance of this compound and other inhibitors in various animal models of pain.
| Compound | Animal Model | Pain Type | Route of Administration | Efficacy | Reference |
| This compound | Mouse Formalin Test | Inflammatory | Intravenous | No significant analgesic effects. | [6] |
| PF-05089771 | Rat Formalin Test | Inflammatory | Oral | Dose-dependent efficacy. | [9][10] |
| PF-05089771 | Rat Chronic Constriction Injury (CCI) | Neuropathic | Not specified | Reversed hyperalgesia and allodynia. | [11] |
| DS-1971 | Mouse Partial Sciatic Nerve Ligation (PSNL) | Neuropathic | Not specified | Potent efficacy against mechanical and thermal hypersensitivity. | [6] |
| Compound 51 (Lupin) | Mouse Formalin Test | Inflammatory | Not specified | Robust efficacy. | [11] |
| Compound 51 (Lupin) | Mouse CCI Model | Neuropathic | Not specified | Significant effects. | [11] |
| ST-2427 | Cynomolgus Monkey Pinprick and Capsaicin-evoked Itch | Nociceptive | Subcutaneous | Analgesic effects observed. | [8] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical viability. The table below outlines key pharmacokinetic parameters for this compound and comparator compounds.
| Compound | Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| This compound | Not specified | Designed for rapid clearance. | Not specified | Not specified | Intravenous administration | [3] |
| PF-05089771 | Human | 45 - 392 | 13 - 36 | Not specified | 38 - 110 | [12][13] |
| ST-2427 | Cynomolgus Monkey | 2.94 (i.v.) | 0.422 (i.v.) | 2.52 (i.v.) | Not specified | [8] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp for IC50 Determination
This protocol is a standard method for assessing the inhibitory activity of compounds on NaV1.7 channels.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 9. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06456384: A State-Dependent NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of PF-06456384, a potent and selective state-dependent inhibitor of the voltage-gated sodium channel NaV1.7. The performance of this compound is objectively compared with other notable NaV1.7 inhibitors, supported by experimental data to inform preclinical research and drug development in the field of analgesia.
Introduction to this compound and NaV1.7 Inhibition
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans. Consequently, selective blockers of NaV1.7 are a promising therapeutic strategy for the treatment of various pain conditions.
This compound is a novel sulfonamide-based small molecule that demonstrates high potency and selectivity for NaV1.7. A key characteristic of this compound is its state-dependent mechanism of action, preferentially binding to the activated state of the channel's voltage sensor domain IV (VSD4). This property is hypothesized to confer selectivity for neurons in a pathological, high-frequency firing state, potentially minimizing effects on normal physiological signaling.
Comparative Analysis of In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized NaV1.7 inhibitors: PF-05089771, GDC-0276, and Vixotrigine. Data is presented as IC50 values (the concentration required to inhibit 50% of the channel's activity) obtained from whole-cell patch-clamp electrophysiology assays on heterologously expressed human NaV channels.
Table 1: Potency against Human NaV1.7
| Compound | hNaV1.7 IC50 (nM) |
| This compound | 0.01 [1] |
| PF-05089771 | 11[2][3] |
| GDC-0276 | 0.4[4][5] |
| Vixotrigine | 1760 - 5120 (use-dependent)[6][7] |
Table 2: Selectivity Profile against Other Human NaV Subtypes (IC50 in nM)
| Compound | hNaV1.1 | hNaV1.2 | hNaV1.3 | hNaV1.4 | hNaV1.5 | hNaV1.6 | hNaV1.8 |
| This compound | - | - | < 0.1[1] | - | 26,000[1] | - | 6,400[1] |
| PF-05089771 | 850[2] | 110[2] | 11,000[2] | 10,000[2] | 25,000[2] | 160[2] | >10,000[8] |
| GDC-0276 | >8.4 | >8.4 | - | >8.4 | >8.4 | >480 | - |
| Vixotrigine | ~2000-5000 | ~2000-5000 | ~2000-5000 | ~2000-5000 | ~2000-5000 | ~2000-5000 | ~2000-5000 |
Experimental Protocols
The data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology. The following is a generalized protocol for assessing the state-dependent block of NaV1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7).
Recording Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 CsCl, 2 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Voltage Protocols for Assessing State-Dependent Block:
To differentiate the affinity of a compound for different conformational states of the NaV channel (resting, activated, and inactivated), specific voltage protocols are employed.
-
Resting State Protocol: Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) where the majority of channels are in the resting/closed state. A brief depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a current. The effect of the compound on the peak current is measured.
-
Inactivated State Protocol: To assess block of the inactivated state, a pre-pulse protocol is used. Cells are held at a depolarized potential (e.g., -60 mV or the half-inactivation potential of the specific channel subtype) for a prolonged period (e.g., 500 ms to several seconds) to induce channel inactivation. This is followed by a test pulse (e.g., to 0 mV) to measure the current from the remaining available channels. The potency of the compound is determined by its ability to reduce this current.
-
Use-Dependent Protocol: To evaluate the block under conditions mimicking high-frequency neuronal firing, a train of depolarizing pulses (e.g., at 10 Hz) is applied. Use-dependent blockers will show an increased level of inhibition with successive pulses in the train.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of pain transmission involving NaV1.7 and a typical experimental workflow for evaluating NaV1.7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GDC-0276 | 1494581-70-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Translational Potential of PF-06456384: A Comparative Guide for Researchers
A detailed comparison of the preclinical NaV1.7 inhibitor PF-06456384 with key clinical candidates targeting voltage-gated sodium channels for pain. This guide provides a comprehensive analysis of potency, selectivity, and clinical outcomes to inform future research and development in non-opioid analgesics.
The quest for novel, non-addictive pain therapeutics has led to a significant focus on the voltage-gated sodium channel NaV1.7 as a genetically validated target. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to painful inherited syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of selective NaV1.7 inhibitors. This guide evaluates the translational potential of the preclinical candidate this compound, a highly potent and selective NaV1.7 inhibitor, by comparing it against several clinical-stage candidates that have targeted NaV channels.
Comparative Analysis of Preclinical and Clinical Candidates
The following tables summarize the quantitative data for this compound and a selection of clinical candidates, providing a snapshot of their potency, selectivity, and clinical trial outcomes.
| Compound | Developer | Target(s) | Potency (IC50) | Selectivity | Development Stage | Key Clinical Findings |
| This compound | Pfizer | NaV1.7 | 0.01 nM[1][2] | Highly selective over other NaV isoforms[3][4] | Preclinical | Designed for intravenous infusion; no clinical data available.[3][4] |
| PF-05089771 | Pfizer | NaV1.7 | 15 nM[5] | >600-fold vs. NaV1.3, 1.4, 1.5, 1.8; ~8-fold vs. NaV1.2; ~11-fold vs. NaV1.6[5] | Phase 2 | Did not meet predefined efficacy criteria in painful diabetic peripheral neuropathy; showed modest efficacy in postoperative dental pain.[6][7][8] |
| AMG8379 | Amgen | NaV1.7 | 8.5 nM (human)[9][10] | 100 to 1000-fold selective over other NaV family members.[9][10] | Preclinical | Showed efficacy in mouse models of itch and pain.[9][11] A potential issue for some NaV1.7 inhibitors is high plasma protein binding, which may limit free drug concentration at the target site.[5] |
| Vixotrigine (BIIB074) | Biogen | NaV1.7 and other NaV channels (Use-dependent blocker) | Not specified in terms of IC50 for individual channels; acts as a use-dependent blocker.[12][13] | Preferentially binds to the inactivated state of sodium channels, conferring selectivity for high-frequency nerve signaling associated with pain.[12] | Phase 2 | Showed a statistically significant reduction in pain in patients with small fiber neuropathy at a 200mg dose, but not at 350mg.[14][15] Did not confirm a reduction in pain from lumbosacral radiculopathy compared to placebo.[16] |
| GDC-0276 | Genentech/Xenon | NaV1.7 | 0.4 nM[17][18] | >21-fold vs. hNaV1.1, 1.2, 1.4, 1.5, 1.6.[18] | Phase 1 (Discontinued) | Development was discontinued for undisclosed reasons after Phase 1 trials.[18][19] |
| VX-548 | Vertex Pharmaceuticals | NaV1.8 | Not specified | Selective inhibitor of NaV1.8[20] | Phase 3 | Successfully met primary endpoints in two Phase 3 trials for the treatment of moderate-to-severe acute pain, demonstrating significant pain reduction compared to placebo.[20][21][22] Also showed positive results in a Phase 2 study for painful diabetic peripheral neuropathy. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of NaV1.7 in pain signaling and a typical workflow for evaluating NaV1.7 inhibitors.
Figure 1. Role of NaV1.7 in the pain signaling pathway.
Figure 2. A generalized workflow for the development of NaV1.7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of NaV1.7 inhibitors.
In Vitro Patch-Clamp Electrophysiology for Potency and Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on NaV1.7 and other NaV isoforms to assess potency and selectivity.
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel (or other NaV isoforms for selectivity profiling).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
A voltage protocol is applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels. To assess state-dependent inhibition, protocols that favor the inactivated state are also used.
-
The test compound is applied at various concentrations to the external solution, and the resulting inhibition of the sodium current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
In Vivo Formalin-Induced Pain Model
Objective: To assess the analgesic efficacy of a compound in a model of persistent inflammatory pain.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Animals are habituated to the testing environment.
-
A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber, and nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are recorded over a specified period (typically 60 minutes).
-
The test compound or vehicle is administered (e.g., intravenously, orally) at a predetermined time before the formalin injection.
-
The total time spent in nociceptive behaviors during the early phase (0-10 minutes) and the late phase (10-60 minutes) of the formalin response is quantified. A reduction in these behaviors in the compound-treated group compared to the vehicle group indicates analgesic activity.
Discussion and Future Outlook
The development of selective NaV1.7 inhibitors has been challenging, with many promising preclinical candidates failing to demonstrate efficacy in clinical trials.[23][24] this compound stands out with its exceptional in vitro potency.[1][2] However, the clinical failures of other potent and selective NaV1.7 inhibitors, such as PF-05089771, highlight the complexities of translating preclinical findings to human pain conditions.[6][7][8]
Several factors may contribute to this translational gap, including:
-
Pharmacokinetics and Target Engagement: Achieving sufficient free drug concentration at the site of action in the peripheral nervous system is critical. High plasma protein binding has been suggested as a potential reason for the lack of efficacy of some NaV1.7 inhibitors.[5]
-
Complexity of Pain Pathways: Pain is a multifactorial experience involving numerous channels and receptors. Targeting only NaV1.7 may not be sufficient to produce robust analgesia in all pain states.[24]
-
Differences in Pain Models: The pain models used in preclinical studies may not fully recapitulate the complexities of human chronic pain conditions.[23]
The recent clinical success of Vertex's VX-548, a selective NaV1.8 inhibitor, suggests that targeting other NaV isoforms involved in pain signaling may be a more fruitful strategy.[20][21][22] NaV1.8 is preferentially expressed in nociceptive neurons and plays a key role in the upstroke of the action potential.
For this compound, its high potency and selectivity make it a valuable research tool for further elucidating the role of NaV1.7 in pain. However, its translational potential as a standalone therapeutic for broad pain indications remains to be determined and would require extensive clinical investigation. Future research in this area may benefit from exploring combination therapies, developing peripherally restricted compounds to minimize central nervous system side effects, and utilizing more predictive preclinical models of human pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmadive.com [biopharmadive.com]
- 15. Biogen reports positive Phase II data of non-opioid pain drug in SFN [clinicaltrialsarena.com]
- 16. biogentrialtransparency.com [biogentrialtransparency.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 19. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vertex Achieves Success in Phase III Trials for Pain Drug, Eyes NDA Submission [synapse.patsnap.com]
- 21. biopharmadive.com [biopharmadive.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: An In Vitro to In Vivo Correlation Guide for the NaV1.7 Inhibitor PF-06456384
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of PF-06456384, a highly potent and selective voltage-gated sodium channel 1.7 (NaV1.7) inhibitor, from in vitro assays to in vivo models. The correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development, and this document aims to shed light on this relationship for this compound in the context of other notable NaV1.7 inhibitors.
A significant challenge in the development of NaV1.7 inhibitors has been the translation of high in vitro potency into meaningful analgesic effects in vivo. This guide will explore the available data for this compound and its comparators, highlighting key factors that may contribute to the observed discrepancies between in vitro and in vivo outcomes.
In Vitro Pharmacological Profile
This compound demonstrates exceptional potency and selectivity for the human NaV1.7 channel in in vitro electrophysiological assays. Its inhibitory activity against other NaV subtypes is significantly lower, underscoring its targeted design.
Table 1: In Vitro Potency and Selectivity of NaV1.7 Inhibitors
| Compound | NaV1.7 IC50 (nM) | NaV1.1 IC50 (nM) | NaV1.2 IC50 (nM) | NaV1.3 IC50 (nM) | NaV1.4 IC50 (nM) | NaV1.5 IC50 (nM) | NaV1.6 IC50 (nM) | NaV1.8 IC50 (nM) |
| This compound | 0.01[1] | - | 3[1] | - | - | - | 5.8[1] | - |
| PF-05089771 | 11 (human)[2][3] | 850[2] | 110[2] | 11,000[2] | 10,000[2] | 25,000[2] | 160[2] | >10,000 |
| GDC-0276 | 0.4[4] | >21-fold selective | >21-fold selective | - | >21-fold selective | >21-fold selective | ~1,200-fold selective | - |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are for comparative purposes.
In Vivo Pharmacological Effects: The Formalin Pain Model
The formalin test is a widely used preclinical model of inflammatory pain, characterized by two distinct phases of nociceptive behavior. The early phase is attributed to the direct activation of nociceptors, while the late phase involves inflammatory processes and central sensitization.
Despite its remarkable in vitro potency, this compound has been reported to show a lack of efficacy in the mouse formalin pain model.[5] This disconnect between in vitro and in vivo results is a critical point of investigation in the development of NaV1.7 inhibitors.
Table 2: In Vivo Efficacy of NaV1.7 Inhibitors in the Formalin Pain Model
| Compound | Species | Dose | Route of Administration | Efficacy (Phase I) | Efficacy (Phase II) |
| This compound | Mouse | Data not publicly available | Intravenous | No significant effect reported | No significant effect reported |
| PF-05089771 | Mouse | Data not publicly available | - | Data not publicly available | Data not publicly available |
| GDC-0276 | Mouse | Data not publicly available | Oral | Data not publicly available | Data not publicly available |
The In Vitro to In Vivo Correlation (IVIVC) Challenge
The lack of in vivo efficacy of highly potent NaV1.7 inhibitors like this compound, despite their impressive in vitro profiles, is a well-documented challenge. Several factors are hypothesized to contribute to this discrepancy:
-
High Plasma Protein Binding: A leading hypothesis for the poor in vivo performance of many sulfonamide-based NaV1.7 inhibitors is their extensive binding to plasma proteins.[5] This high level of binding significantly reduces the concentration of the free, unbound drug available to engage the NaV1.7 target in peripheral tissues.
-
Pharmacokinetics and Tissue Distribution: The ability of a compound to reach and maintain a sufficient concentration at the site of action (peripheral nociceptors) is crucial for its efficacy. Factors such as metabolism, clearance, and tissue penetration play a significant role.
-
Target Engagement in a Complex Biological System: The in vivo environment is far more complex than a simplified in vitro cell-based assay. Factors such as local tissue pH, the presence of endogenous modulators, and the dynamic nature of neuronal firing can all influence drug efficacy.
Caption: Factors contributing to the in vitro to in vivo disconnect.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination
Objective: To determine the concentration of a compound required to inhibit 50% of the NaV1.7 current (IC50).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit NaV1.7 currents, a depolarizing step to 0 mV for 20 ms is applied.
-
Compound Application: A baseline current is established before the cumulative addition of the test compound at increasing concentrations. The effect of the compound on the peak inward current is measured at each concentration until a steady-state block is achieved.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a Hill equation.
Caption: Workflow for IC50 determination using patch clamp.
In Vivo Formalin Test in Mice
Objective: To assess the analgesic potential of a compound in a model of inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intravenous, oral) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection.
-
Phase II (Late Phase): 15-30 minutes post-injection.
-
-
Data Analysis: The total licking/biting time in each phase for the drug-treated group is compared to the vehicle-treated control group. The percentage of inhibition is calculated.
Caption: Workflow of the mouse formalin test.
Signaling Pathway of NaV1.7 in Nociception
NaV1.7 channels are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. They act as threshold channels, amplifying small depolarizations to bring the neuron to its firing threshold.
Caption: Role of NaV1.7 in the pain signaling pathway.
Conclusion
This compound stands out as an exceptionally potent and selective inhibitor of NaV1.7 in vitro. However, the reported lack of in vivo efficacy in the formalin pain model underscores the significant challenge of translating in vitro potency to clinical success for this class of compounds. The data available for comparator molecules like PF-05089771 and GDC-0276 further illustrate this industry-wide hurdle. High plasma protein binding remains a primary suspect in this disconnect, limiting the free drug concentration at the target site. Future development of NaV1.7 inhibitors will likely require a multi-parameter optimization approach that not only focuses on high potency but also on favorable pharmacokinetic properties, including low plasma protein binding and optimal tissue distribution, to bridge the gap between in vitro promise and in vivo analgesic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PF-06456384
This guide provides crucial safety and logistical information for the proper handling and disposal of PF-06456384, a high-potency research chemical. Adherence to these procedural steps is vital for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Profile: this compound
| Property | Value | Source |
| Target | NaV1.7 | [1][2] |
| Potency (IC₅₀) | 0.01 nM | [1][2] |
| Storage (in solvent) | -80°C (6 months); -20°C (1 month) | [1][3] |
Proper Disposal Procedures for this compound
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield
-
A lab coat
-
Chemically resistant gloves
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect any solid this compound, as well as contaminated items like gloves, weigh boats, and pipette tips, in a designated, puncture-resistant container lined with a clear plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any chemically contaminated needles or blades must be disposed of in a designated sharps container.[5]
Step 3: Labeling of Hazardous Waste
Properly label all waste containers. The label should be clear and legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid using abbreviations)
-
An estimate of the concentration and quantity of the waste
-
The date when waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location
Step 4: Storage of Waste
Store waste containers safely before they are collected.
-
Secure Closure: Ensure all waste containers are tightly sealed except when adding more waste.
-
Secondary Containment: Place liquid waste containers in a secondary container, such as a plastic tub, to contain any potential spills.
-
Location: Store waste in a designated, well-ventilated area, away from general laboratory traffic and incompatible materials.
Step 5: Arranging for Disposal
-
Contact EHS: Once your waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to schedule a collection.
-
Provide Information: Be prepared to provide the EHS team with all necessary information about the waste, including the information on the label and a copy of the Safety Data Sheet if requested.
Never dispose of this compound or its containers by pouring it down the drain or mixing it with regular trash. [6][7]
Experimental Workflow and Signaling Pathway Visualizations
To further support the safe handling and understanding of this compound, the following diagrams illustrate a typical laboratory workflow and the compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guidance for Handling PF-06456384
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PF-06456384, a potent and selective NaV1.7 inhibitor intended for research use only. While shipped as a non-hazardous chemical, its high potency necessitates careful handling to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is based on standard laboratory safety protocols for potent, non-hazardous research compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | To be worn at all times when handling the compound, including during preparation, use, and disposal. Goggles provide a seal around the eyes for enhanced protection against splashes.[1][2] |
| Hand Protection | Disposable nitrile gloves. | Double-gloving is recommended for handling the pure compound or concentrated solutions. Gloves should be inspected for integrity before use and changed immediately upon contamination.[1][3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | This protects the skin and personal clothing from potential contamination.[1][2] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | A risk assessment should be performed to determine if respiratory protection is necessary based on the specific procedures and quantities used. |
| Foot Protection | Closed-toe and closed-heel shoes. | This is a standard requirement for all laboratory work to protect against spills and falling objects.[2] |
Operational and Disposal Plans
Adherence to a structured workflow is critical for the safe handling of potent research compounds. The following sections provide step-by-step guidance from preparation to disposal.
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
